Product packaging for 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea(Cat. No.:CAS No. 2012569-14-9)

1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea

Cat. No.: B1416955
CAS No.: 2012569-14-9
M. Wt: 308.09 g/mol
InChI Key: NSLAGASDUZVLJD-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea is a high-purity chemical building block designed for research applications. This compound features a 2-fluoro-4-iodophenyl group, a motif recognized in synthetic chemistry for its utility in cross-coupling reactions, such as the Ullmann ether synthesis, which is used to create alkoxyaryl intermediates . The presence of both fluorine and iodine on the aromatic ring, combined with the 3,3-dimethylurea group, makes this compound a valuable, multi-functional intermediate for medicinal chemistry and drug discovery programs. It is primarily used in the synthesis of more complex molecules and is proposed to serve as a key precursor in the development of pharmaceutical candidates. Researchers can leverage this compound to explore structure-activity relationships, particularly in modulating the electronic and steric properties of target molecules. This compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FIN2O B1416955 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea CAS No. 2012569-14-9

Properties

IUPAC Name

3-(2-fluoro-4-iodophenyl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FIN2O/c1-13(2)9(14)12-8-4-3-6(11)5-7(8)10/h3-5H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLAGASDUZVLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=C(C=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea. As a novel, undocumented compound, this guide furnishes a detailed, proposed synthesis protocol based on established chemical reactions. Furthermore, it presents a compilation of estimated physicochemical properties derived from structurally analogous compounds. The guide also explores the potential biological activities and therapeutic applications of this molecule by examining the known roles of substituted phenylurea derivatives in medicinal chemistry, particularly as enzyme inhibitors. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

Introduction

Substituted phenylurea moieties are a cornerstone in modern medicinal chemistry, appearing in a wide array of therapeutic agents. Their utility stems from the urea functional group's ability to form stable hydrogen bonds with biological targets, leading to potent and specific interactions. The strategic placement of various substituents on the phenyl ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

The subject of this guide, this compound, is a halogenated phenylurea derivative. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a site for further chemical modification or can be involved in halogen bonding interactions with protein targets. This unique combination of substituents suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents.

Chemical Synthesis

Currently, this compound is not commercially available and its synthesis has not been reported in the scientific literature. However, a reliable synthetic route can be proposed based on well-established methods for the preparation of N,N-dimethyl-N'-arylureas. The key starting material for this synthesis is 2-fluoro-4-iodoaniline.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available 2-fluoro-4-iodoaniline. The first step involves the formation of an isocyanate intermediate, which is then reacted with dimethylamine to yield the target compound. A safer and more common laboratory alternative to using phosgene is the use of triphosgene (bis(trichloromethyl) carbonate).

Synthesis_Workflow cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation A 2-Fluoro-4-iodoaniline E 2-Fluoro-4-iodophenyl isocyanate (Intermediate) A->E Reacts with B Triphosgene B->E Carbonyl source C Triethylamine (Base) C->E Acid scavenger D Anhydrous Solvent (e.g., Toluene) D->E Reaction medium G This compound (Final Product) E->G Reacts with F Dimethylamine F->G Forms urea linkage

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-iodophenyl isocyanate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-fluoro-4-iodoaniline (1 equivalent).

  • Solvent Addition: Dissolve the aniline in anhydrous toluene.

  • Reagent Preparation: In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene.

  • Reaction: Slowly add the triphosgene solution to the stirred aniline solution at 0 °C. After the addition is complete, add triethylamine (2.2 equivalents) dropwise.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt. The filtrate containing the 2-fluoro-4-iodophenyl isocyanate is used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: In a separate flask, prepare a solution of dimethylamine (2 equivalents) in anhydrous toluene.

  • Reaction: Cool the dimethylamine solution to 0 °C and slowly add the filtrate containing the 2-fluoro-4-iodophenyl isocyanate from Step 1.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Chemical Properties

As this compound is a novel compound, no experimentally determined physicochemical data is available. The following table summarizes the estimated properties based on calculations and data from structurally similar compounds.

PropertyEstimated ValueMethod of Estimation
Molecular Formula C₉H₁₀FIN₂O-
Molecular Weight 308.09 g/mol -
Melting Point 160-180 °CBased on analogs like 1-(2-Fluorophenyl)-3-phenylurea (176-177 °C) and other substituted phenylureas.[1][2]
Boiling Point > 300 °C (decomposes)Extrapolated from related compounds.
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol.Based on the properties of similar aromatic ureas.
pKa (most acidic) ~13-14Predicted based on the urea NH proton.
LogP ~2.5 - 3.5Calculated using computational models.

Potential Biological Significance and Applications

While the biological activity of this compound has not been investigated, the broader class of substituted phenylureas is known to exhibit a wide range of biological effects. Many compounds with this scaffold act as potent enzyme inhibitors.

Kinase Inhibition

A prominent application of substituted phenylureas is in the development of kinase inhibitors for cancer therapy. The urea moiety often forms key hydrogen bond interactions within the ATP-binding pocket of various kinases. The specific substitution pattern on the phenyl ring dictates the selectivity and potency against different kinases. It is plausible that this compound could be investigated as an inhibitor of kinases implicated in oncogenic signaling pathways.

Kinase_Inhibition_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 1-(2-Fluoro-4-iodophenyl)- 3,3-dimethylurea Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.

Other Potential Applications

Substituted ureas have also been explored as:

  • Anticonvulsants

  • Antibacterial agents

  • Anti-inflammatory agents

The unique electronic properties conferred by the fluoro and iodo substituents could lead to novel interactions with biological targets, making this compound a candidate for screening in a variety of disease models.

Conclusion

This compound represents an intriguing yet unexplored molecule with potential applications in drug discovery. This technical guide provides a roadmap for its synthesis and a framework for understanding its likely chemical and biological properties based on the well-established chemistry of related compounds. The proposed synthetic route is robust and relies on standard organic chemistry techniques. The analysis of its structural features suggests that it is a promising candidate for investigation as a kinase inhibitor or for other therapeutic applications. Further experimental work is warranted to validate the proposed synthesis and to fully characterize the chemical and biological profile of this novel compound.

References

An In-depth Technical Guide to the Mechanism of Action of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea (RAF265)

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea, a compound also known as RAF265 or CHIR-265. This orally bioavailable small molecule has been investigated as a potent anti-neoplastic agent due to its dual inhibitory effects on key signaling pathways implicated in tumor growth, proliferation, and angiogenesis.

Core Mechanism of Action: Dual Inhibition of RAF Kinases and VEGFR2

This compound functions as a multi-kinase inhibitor, primarily targeting the RAF serine/threonine kinases and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This dual inhibition is central to its anti-tumor activity, as it concurrently disrupts two critical pathways in oncology: the Ras/Raf/MEK/ERK signaling cascade and the VEGF/VEGFR2 signaling pathway.

The Ras/Raf/MEK/ERK pathway is a pivotal intracellular signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] Mutations in the RAS and BRAF genes are common in human cancers, leading to constitutive activation of this pathway and uncontrolled cell growth.[1] RAF265 potently inhibits wild-type B-Raf, C-Raf, and the oncogenic B-Raf V600E mutant.[3][4]

Simultaneously, RAF265 targets VEGFR2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2][4] By inhibiting VEGFR2, RAF265 disrupts tumor angiogenesis, thereby impeding tumor growth and metastasis.[2]

The compound's ability to target both proliferation and angiogenesis pathways makes it a compelling agent for cancer therapy. Its efficacy has been demonstrated in preclinical models of various cancers, including those with B-Raf and Ras mutations.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.

RAF_VEGFR_Signaling_Pathways cluster_0 Ras/Raf/MEK/ERK Pathway cluster_1 VEGF/VEGFR2 Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras BRAF B-Raf / C-Raf Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation RAF265_Raf RAF265 RAF265_Raf->BRAF VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis RAF265_VEGFR RAF265 RAF265_VEGFR->VEGFR2

Figure 1: Dual Inhibition of RAF and VEGFR Signaling by RAF265.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Evaluation Kinase_Assay Biochemical Kinase Assays (Raf, VEGFR2) Cell_Proliferation Cell Proliferation Assays (e.g., MTT) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (p-MEK, p-ERK) Cell_Proliferation->Western_Blot Xenograft Tumor Xenograft Models Western_Blot->Xenograft PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft->PK_PD Efficacy Tumor Growth Inhibition PK_PD->Efficacy Phase_I Phase I Clinical Trials (Safety, MTD) Efficacy->Phase_I Phase_II Phase II Clinical Trials (Efficacy) Phase_I->Phase_II

Figure 2: Typical Drug Discovery and Development Workflow for RAF265.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (RAF265).

Table 1: In Vitro Inhibitory Activity of RAF265

TargetAssay TypeIC50/EC50 (nM)Reference(s)
B-RafCell-free3-60[3]
C-RafCell-free3-60[3]
B-Raf V600ECell-free3-60[3]
VEGFR2 PhosphorylationCell-free30[3]
HT29 (colorectal)Cell proliferationIC20: 1-3 µM[3]
MDAMB231 (breast)Cell proliferationIC50: 5-10 µM[3]

Table 2: In Vivo Efficacy of RAF265 in Xenograft Models

Xenograft ModelDosageTumor Volume Inhibition (%)Reference(s)
HCT116 (colorectal)12 mg/kg71-72[4]

Table 3: Phase I Clinical Trial Data in Advanced Melanoma

ParameterValueReference(s)
Maximum Tolerated Dose (MTD)48 mg once daily (continuous)[2]
Serum Half-lifeApproximately 200 hours[2]
Objective Response Rate (ORR)12.1% (8 of 66 evaluable patients)[2]
Partial Metabolic Response Rate20.7% (12 of 58 evaluable patients)[2]
Most Common Adverse Effects (≥25%)Fatigue (52%), Diarrhea (34%), Weight Loss (31%), Vitreous Floaters (27%)[2]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Raf Kinase Activity Assay

This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by a Raf kinase.

  • Reaction Setup : The kinase reaction is typically performed in a 96-well plate. Each well contains the Raf kinase enzyme (e.g., B-Raf, C-Raf, or B-Raf V600E), a substrate (e.g., MEK1), and the test compound (RAF265) at various concentrations.

  • Initiation : The reaction is initiated by the addition of radiolabeled ATP (e.g., 33P-ATP) in an appropriate assay buffer.

  • Incubation : The plate is incubated for a specified time (e.g., 45-60 minutes) at a controlled temperature to allow the kinase reaction to proceed.

  • Termination : The reaction is stopped by the addition of a stop reagent, such as EDTA.

  • Detection : The phosphorylated substrate is captured on a filter plate. After washing to remove unincorporated ATP, the amount of radioactivity is quantified using a scintillation counter.

  • Data Analysis : The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.[4]

VEGFR2 Phosphorylation Assay

This cell-free assay measures the inhibition of VEGFR2 autophosphorylation.

  • Assay Principle : This assay quantifies the amount of ATP consumed during the kinase reaction. A decrease in ATP levels corresponds to higher kinase activity.

  • Reaction Components : The assay is performed with recombinant VEGFR2 enzyme, a suitable substrate (e.g., Poly-Glu,Tyr 4:1), ATP, and the test inhibitor in a 96-well plate.

  • Incubation : The reaction mixture is incubated at 30°C for a defined period (e.g., 45 minutes).

  • Detection : A kinase-glo reagent is added, which contains luciferase and its substrate, luciferin. The amount of light produced is proportional to the amount of ATP remaining in the well.

  • Measurement : Luminescence is measured using a microplate reader.

  • Data Analysis : The luminescent signal is inversely correlated with VEGFR2 activity. The EC50 value for the inhibitor is calculated from the dose-response curve.[5][6]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding : Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 104 cells/well) and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of RAF265 (e.g., 0.1 to 10 µM) for a specified duration (e.g., 48 hours).

  • MTT Addition : An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization : The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as DMSO.

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 595 nm) using a microplate reader.

  • Data Analysis : The percentage of viable cells is calculated relative to untreated control cells, and IC50 values are determined.[4]

Tumor Xenograft Studies

In vivo efficacy is evaluated using tumor xenograft models in immunocompromised mice.

  • Cell Implantation : Human cancer cells (e.g., HCT116, HT29) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice).

  • Tumor Growth : Tumors are allowed to grow to a palpable size.

  • Treatment : Mice are randomized into control and treatment groups. The treatment group receives RAF265 orally at a specified dose and schedule.

  • Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Pharmacodynamic Analysis : At the end of the study, tumors may be excised for pharmacodynamic analysis, such as Western blotting for p-MEK and p-ERK, and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

  • Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.[7][8]

Western Blot Analysis for Pathway Modulation

Western blotting is used to assess the phosphorylation status of key proteins in the signaling pathway.

  • Cell Lysis : Cells treated with RAF265 are lysed to extract total protein.

  • Protein Quantification : The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., total MEK, phospho-MEK, total ERK, phospho-ERK) and a loading control (e.g., β-actin).

  • Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis : The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein and the loading control to determine the extent of pathway inhibition.[8]

Conclusion

This compound (RAF265) is a potent dual inhibitor of the RAF/MEK/ERK and VEGFR2 signaling pathways. Its mechanism of action provides a strong rationale for its investigation as a therapeutic agent in cancers driven by aberrant RAF signaling and angiogenesis. The preclinical and clinical data, while showing some activity, also highlight the challenges in translating this dual-inhibition profile into significant clinical benefit in all patient populations. Further research may focus on identifying predictive biomarkers and rational combination strategies to enhance its therapeutic potential.

References

An In-depth Technical Guide on the Predicted Biological Activity of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is no publicly available scientific literature detailing the biological activity of the specific compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea. This guide, therefore, extrapolates its potential biological activities based on the well-documented activities of structurally analogous compounds, particularly diarylurea derivatives, which are prominent in medicinal chemistry and drug discovery.

Introduction: The Phenylurea Scaffold in Drug Discovery

The urea functional group is a key pharmacophore in numerous bioactive compounds, including a variety of clinically approved therapies.[1] Its ability to form critical hydrogen bonds with biological targets makes it a valuable moiety in drug design.[2] Diarylurea derivatives, in particular, have garnered significant attention as potent inhibitors of various protein kinases, with several compounds, such as Sorafenib, Regorafenib, and Linifanib, being approved as anti-cancer agents.[3][4] These molecules typically function as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase and occupying a hydrophobic pocket adjacent to the ATP-binding site.[5]

The subject of this guide, this compound, combines a halogenated phenyl ring with a dimethylurea group. The presence of fluorine and iodine on the phenyl ring is significant, as halogenation can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and influence its binding affinity to target proteins.[6] This guide will explore the predicted biological activity of this compound by examining the established activities of its structural components and related diarylurea analogs.

Predicted Biological Activity and Mechanism of Action

Based on its structural similarity to known multi-kinase inhibitors, this compound is predicted to exhibit anti-proliferative and anti-angiogenic properties by inhibiting various protein kinases involved in cancer progression.

Predicted Target Kinases

The primary targets for diarylurea derivatives are serine/threonine and receptor tyrosine kinases.[5] Therefore, this compound is likely to inhibit kinases such as:

  • RAF kinases (B-RAF, C-RAF): These are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer, promoting cell proliferation and survival.[7][8]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-2 and VEGFR-3, which play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9][10][11][12]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth, proliferation, and angiogenesis.[7]

The 2-fluoro-4-iodophenyl moiety is expected to interact with a hydrophobic pocket in the kinase domain, while the urea group forms hydrogen bonds with the hinge region of the kinase.

Postulated Signaling Pathway

The predicted primary signaling pathway inhibited by this compound is the RAF/MEK/ERK pathway. Inhibition of RAF kinases would block the phosphorylation of MEK, which in turn would prevent the phosphorylation and activation of ERK. This disruption would lead to the downregulation of various transcription factors responsible for cell proliferation and survival.

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Inhibitor 1-(2-Fluoro-4-iodophenyl) -3,3-dimethylurea (Predicted) Inhibitor->RAF

Caption: Predicted inhibition of the RAF/MEK/ERK signaling pathway.

Quantitative Data from Structurally Similar Compounds

The following table summarizes the in vitro anti-proliferative activities (IC50 values) of several diarylurea derivatives against various cancer cell lines. This data provides a benchmark for the potential potency of this compound.

Compound/Drug NameTarget Cell LineIC50 (µM)Reference
SorafenibNCI-H460 (Non-small cell lung cancer)Varies[3]
SorafenibA549 (Non-small cell lung cancer)Varies[3]
RegorafenibVariousVaries[4]
LinifanibLiver Cancer CellsVaries[4]
Fluorinated N,N'-diarylureaColon Cancer Cells1 - 3[4]
Diarylurea derivative 74T1 (Murine metastatic breast cancer)0.4 - 50[4]
Diarylurea derivative 7GL261 (Murine glioblastoma)0.4 - 50[4]
Diarylurea derivative 8EA.hy926 (Human vascular endothelial cells)16.11[3]
Diarylurea derivative 9EA.hy926 (Human vascular endothelial cells)14.54[3]

Detailed Experimental Protocols

To assess the biological activity of a novel compound like this compound, a series of in vitro assays would be necessary. Below are detailed protocols for key experiments based on standard methodologies.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., B-RAF, VEGFR-2)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Detection reagent (e.g., Kinase-Glo™)

  • Microplate reader

Procedure:

  • Prepare a solution of the test compound at various concentrations in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the kinase and its specific peptide substrate to each well.

  • Add the test compound solutions to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ATP remaining in the well, which is inversely proportional to kinase activity.

  • Measure the luminescence or absorbance using a microplate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1][2][3][13]

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549)

  • Cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48-72 hours) in a humidified incubator.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of a novel compound's anti-cancer activity.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies KinaseAssay Kinase Inhibition Assay (e.g., RAF, VEGFR) DataAnalysis1 Determine IC50 Values KinaseAssay->DataAnalysis1 CellProliferation Cell Proliferation Assay (MTT) CellProliferation->DataAnalysis1 WesternBlot Western Blot Analysis (p-ERK, p-MEK) DataAnalysis1->WesternBlot CellCycle Cell Cycle Analysis DataAnalysis1->CellCycle ApoptosisAssay Apoptosis Assay DataAnalysis1->ApoptosisAssay Xenograft Tumor Xenograft Model ApoptosisAssay->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics Xenograft->PKPD

Caption: General workflow for evaluating a potential anti-cancer compound.

Conclusion

While direct experimental data for this compound is not available, a comprehensive analysis of its structural features and the activities of analogous diarylurea compounds strongly suggests its potential as a multi-kinase inhibitor with anti-proliferative and anti-angiogenic properties. The presence of the 2-fluoro and 4-iodo substitutions on the phenyl ring may enhance its potency and pharmacokinetic profile. Further investigation through the experimental protocols outlined in this guide is warranted to elucidate the specific biological activities and therapeutic potential of this compound. The provided frameworks for understanding its mechanism of action and for experimental design should serve as a valuable resource for researchers in the field of drug discovery and development.

References

Structural Analogues of Phenylurea-Based MEK Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the structural analogues of phenylurea-based MEK inhibitors, focusing on the well-characterized compounds CI-1040 and its successor, PD-0325901. While the specific compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea is not extensively documented in publicly available literature, its core structure is representative of a class of potent inhibitors of the Mitogen-activated protein kinase kinase (MEK), a critical component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making MEK an attractive target for therapeutic intervention. This document will detail the mechanism of action, synthesis, and biological activity of these representative analogues, providing valuable insights for researchers in oncology and drug discovery.

Core Compounds for Analysis

As direct data for "this compound" is unavailable, this guide will focus on two clinically evaluated structural analogues that share key pharmacophoric features:

  • CI-1040 (PD-184352): A first-generation, orally active, and highly specific non-ATP-competitive inhibitor of MEK1 and MEK2.

  • PD-0325901: A second-generation MEK inhibitor derived from CI-1040, with improved pharmaceutical properties and potency.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

CI-1040 and PD-0325901 are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2. This non-competitive inhibition prevents MEK from phosphorylating its only known downstream substrates, ERK1 and ERK2. The inhibition of ERK phosphorylation leads to the downregulation of signaling pathways that control cell proliferation, survival, and differentiation.

Below is a diagram illustrating the canonical MAPK/ERK signaling pathway and the point of inhibition by these compounds.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor CI-1040 / PD-0325901 Inhibitor->MEK Inhibits

MAPK/ERK Signaling Pathway Inhibition

Quantitative Data Summary

The following tables summarize the key quantitative data for CI-1040 and PD-0325901, facilitating a direct comparison of their potency and activity.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC₅₀ (nM)Assay TypeReference
CI-1040 MEK117Cell-based[1]
MEK12.3In vitro kinase cascade[2]
PD-0325901 Activated MEK1/21 (Kiapp)Cell-free[3]
MEK (in Colon 26 cells)0.33Cell-based

Table 2: Cellular Activity

CompoundCell LineAssayEndpointIC₅₀ / GI₅₀ (nM)Reference
CI-1040 Colon 26 tumors (mouse)ERK PhosphorylationInhibition35[2]
PTC cells (BRAF mutation)Cell GrowthGI₅₀52[4]
PTC cells (RET/PTC1)Cell GrowthGI₅₀1100[4]
PD-0325901 TPC-1 cellsCell GrowthGI₅₀11[3]
K2 cellsCell GrowthGI₅₀6.3[3]
Melanoma cell linesCell GrowthIC₅₀20-50[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of MEK inhibitors.

MEK1 Kinase Assay (In Vitro)

This protocol is a generalized procedure based on methods described for MEK inhibitors.[3][4]

Objective: To determine the in vitro inhibitory activity of a compound against MEK1 kinase.

Materials:

  • Recombinant active MEK1

  • Inactive ERK2 (as substrate)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂, 1 mM EGTA)

  • Myelin Basic Protein (MBP) as a final substrate for activated ERK2

  • Test compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • GF/C filter mats

Procedure:

  • Prepare a reaction mixture containing kinase buffer, inactive ERK2, and active MEK1.

  • Add the test compound at various concentrations. A DMSO control should be included.

  • Initiate the kinase reaction by adding [γ-³²P]ATP and MBP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding TCA to precipitate the proteins.

  • Filter the mixture through GF/C filter mats to capture the phosphorylated MBP.

  • Wash the filter mats to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the filter mats using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

Cell Proliferation Assay

This protocol outlines a common method to assess the effect of a compound on cell growth.[5]

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (GI₅₀).

Materials:

  • Cancer cell lines of interest (e.g., TPC-1, K2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation reagent (e.g., WST-1, CellTiter-Glo®)

  • 96-well cell culture plates

  • Spectrophotometer or plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent solution).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI₅₀ value.

Below is a generalized workflow for the screening and evaluation of MEK inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay MEK1/2 Kinase Assay (IC₅₀ Determination) Cell_Proliferation Cell Proliferation Assay (GI₅₀ in Cancer Cell Lines) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (pERK Inhibition) Cell_Proliferation->Western_Blot Xenograft_Model Tumor Xenograft Model (e.g., Mouse) Western_Blot->Xenograft_Model Pharmacokinetics Pharmacokinetic Studies (Oral Bioavailability) Xenograft_Model->Pharmacokinetics Toxicity_Study Toxicity Assessment Pharmacokinetics->Toxicity_Study Lead_Optimization Lead Optimization Toxicity_Study->Lead_Optimization Compound_Synthesis Compound Synthesis and Purification Compound_Synthesis->Kinase_Assay

References

In Silico Modeling of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for the compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea. Due to the absence of specific published research on this molecule, this paper outlines a robust, methodology-driven approach based on established computational techniques for similar urea-based compounds with potential therapeutic applications. The workflow encompasses target identification and selection, protein and ligand preparation, molecular docking simulations, and post-docking analysis, including ADMET prediction. All data presented is illustrative, and methodologies are based on common practices in the field of computational drug discovery. This document serves as a practical guide for researchers initiating in silico investigations of novel small molecules.

Introduction

Urea derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The structural features of this compound, including a halogenated phenyl ring, suggest its potential as a kinase inhibitor or for targeting other protein classes where hydrophobic and halogen bonding interactions are crucial. In silico modeling offers a powerful, resource-efficient approach to elucidate potential mechanisms of action, identify likely protein targets, and predict the pharmacokinetic properties of such novel compounds before committing to extensive preclinical testing.

This whitepaper details a hypothetical in silico investigation of this compound, providing a step-by-step guide to a plausible computational workflow.

Hypothetical In Silico Modeling Workflow

The in silico analysis of this compound would typically follow a multi-step computational pipeline. This workflow is designed to systematically evaluate the compound's potential as a therapeutic agent.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis cluster_3 Phase 4: Validation (Proposed) Target_Selection Target Selection (e.g., CDK2) Protein_Prep Protein Preparation (PDB: 1AQ1) Target_Selection->Protein_Prep Docking Molecular Docking (Autodock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation (3D Structure Generation) Ligand_Prep->Docking ADMET ADMET Prediction (QikProp) Ligand_Prep->ADMET Binding_Analysis Binding Mode Analysis Docking->Binding_Analysis MD_Simulation Molecular Dynamics (100 ns) Binding_Analysis->MD_Simulation

Caption: A typical workflow for the in silico modeling of a small molecule inhibitor.

Experimental Protocols

Target Selection

Based on the common activity of urea derivatives against protein kinases, Cyclin-Dependent Kinase 2 (CDK2) is selected as a hypothetical target for this study. CDK2 is a well-validated target in cancer therapy. The crystal structure of CDK2 in complex with an inhibitor (PDB ID: 1AQ1) would be retrieved from the Protein Data Bank.

Ligand and Protein Preparation
  • Ligand Preparation: The 2D structure of this compound would be drawn using chemical drawing software (e.g., ChemDraw). This structure would then be converted to a 3D conformation and energy minimized using a force field such as MMFF94. Gasteiger charges would be computed, and rotatable bonds would be defined.

  • Protein Preparation: The co-crystallized ligand and all water molecules would be removed from the PDB structure of CDK2 (1AQ1). Polar hydrogens and Kollman charges would be added to the protein structure. The prepared protein would be saved in the PDBQT format for use in docking software.

Molecular Docking

Molecular docking simulations would be performed using AutoDock Vina. The search space (grid box) would be defined to encompass the ATP-binding site of CDK2, with coordinates centered on the position of the co-crystallized ligand. The docking protocol would involve a set number of binding modes to be generated, and the top-ranked pose based on the binding affinity score would be selected for further analysis.

ADMET Prediction

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound would be predicted using a tool like the QikProp module of Schrödinger Suite or similar open-source software. This analysis provides insights into the drug-likeness of the compound and potential liabilities.

Data Presentation

Table 1: Hypothetical Molecular Docking Results
ParameterValue
Target ProteinCDK2 (PDB: 1AQ1)
Docking SoftwareAutoDock Vina
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesLEU83, GLN131, ASP145
Type of InteractionsHydrogen Bonds, Halogen Bond
Table 2: Hypothetical ADMET Properties
PropertyPredicted ValueAcceptable Range
Molecular Weight ( g/mol )352.14< 500
LogP (Octanol/Water Partition Coeff.)3.2< 5
Number of Hydrogen Bond Donors1< 5
Number of Hydrogen Bond Acceptors2< 10
Lipinski's Rule of Five Violations0≤ 1

Signaling Pathway and Binding Interaction

The interaction of this compound with CDK2 would likely interfere with the cell cycle regulation pathway. By inhibiting CDK2, the compound could prevent the phosphorylation of target proteins required for the G1/S phase transition, leading to cell cycle arrest and potentially apoptosis in cancer cells.

G cluster_pathway CDK2 Signaling Pathway cluster_inhibition Inhibitory Action CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Inhibitor 1-(2-Fluoro-4-iodophenyl) -3,3-dimethylurea Inhibitor->CDK2 inhibits

Caption: Proposed mechanism of action via inhibition of the CDK2 signaling pathway.

The hypothetical binding mode of the compound within the CDK2 active site would be stabilized by key interactions.

G cluster_binding Hypothetical Ligand-Protein Interactions cluster_residues CDK2 Active Site Residues Ligand This compound LEU83 LEU83 Ligand->LEU83 H-Bond (Urea NH) GLN131 GLN131 Ligand->GLN131 H-Bond (Urea C=O) ASP145 ASP145 Ligand->ASP145 Halogen Bond (Iodine)

Caption: Key hypothetical interactions between the ligand and CDK2 active site residues.

Conclusion and Future Directions

This whitepaper has outlined a hypothetical yet plausible in silico modeling study for this compound. The illustrative results suggest that this compound may act as a CDK2 inhibitor with favorable drug-like properties. The next logical steps would involve molecular dynamics simulations to assess the stability of the predicted binding pose and, ultimately, in vitro biological assays to validate the computational hypotheses. This structured in silico approach can significantly accelerate the drug discovery process by prioritizing compounds with a higher probability of success for further experimental investigation.

A Technical Guide to 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea and its Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive literature search did not yield any specific studies, data, or protocols for the compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea. The following technical guide has been constructed based on established knowledge of structurally similar substituted phenylurea compounds, which are widely recognized as kinase inhibitors in drug discovery. The presented synthesis, potential biological activities, experimental protocols, and signaling pathways are therefore representative of this class of molecules and should be considered illustrative rather than a direct review of the specified compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted phenylurea derivatives represent a significant class of compounds in medicinal chemistry, renowned for their diverse biological activities. Many have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The hypothetical molecule, this compound, incorporates key structural features—a halogenated phenyl ring and a dimethylurea moiety—common to many kinase inhibitors. The fluorine and iodine substitutions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and target binding affinity. This guide provides a comprehensive overview of the synthesis, potential biological activities, and methodologies for evaluating compounds of this class.

Synthesis and Characterization

The synthesis of substituted phenylureas can be achieved through several established methods. A common and direct approach involves the reaction of a substituted aniline with an appropriate isocyanate. For N,N-disubstituted ureas like the target compound, phosgene or its safer equivalents are often employed to first generate a carbamoyl chloride from a secondary amine, which then reacts with the aniline.

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound is a two-step process starting from dimethylamine and 2-fluoro-4-iodoaniline.

  • Formation of N,N-Dimethylcarbamoyl Chloride:

    • Dimethylamine is reacted with a phosgene equivalent, such as triphosgene, in an inert solvent (e.g., dichloromethane or toluene) in the presence of a non-nucleophilic base (e.g., triethylamine) at low temperatures (typically 0 °C) to form N,N-dimethylcarbamoyl chloride. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Urea Formation:

    • The resulting N,N-dimethylcarbamoyl chloride is then reacted with 2-fluoro-4-iodoaniline in an inert solvent, often with a base like pyridine or triethylamine to scavenge the HCl byproduct. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

    • The final product, this compound, can be purified using standard techniques such as recrystallization or column chromatography.

The structure of the synthesized compound would be confirmed using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Potential Biological Activity and Quantitative Data

Based on structurally related compounds, this compound is anticipated to function as a kinase inhibitor. Phenylurea scaffolds are key components of several FDA-approved kinase inhibitors (e.g., Sorafenib). These compounds typically act as Type II inhibitors, binding to the ATP-binding site of the kinase in its inactive (DFG-out) conformation. The following table summarizes representative quantitative data for analogous phenylurea-based kinase inhibitors found in the literature.

Table 1: Representative Biological Activity of Phenylurea Analogs

Compound Class Target Kinase(s) IC50 Value(s) Cell Line(s) Reference
Pyrrolo[2,3-d]pyrimidines with urea moiety Not Specified 0.19 µM PC3 (Prostate) [1]
Pyrrolo[2,3-d]pyrimidines with urea moiety Not Specified 1.66 µM MCF-7 (Breast) [1]
Pyrrolo[2,3-d]pyrimidines with urea moiety Not Specified 4.55 µM A549 (Lung) [1]
Phenyl urea derivatives Indoleamine 2,3-dioxygenase 1 (IDO1) 0.1–0.6 μM (Enzymatic Assay) [2]

| N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea | Not Specified | 0.38 - 4.07 µM | Various |[3] |

Experimental Protocols

The evaluation of a novel kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for measuring direct kinase inhibition.[4]

  • Reagents and Materials:

    • Kinase enzyme (e.g., a receptor tyrosine kinase)

    • Biotinylated substrate peptide

    • ATP (Adenosine triphosphate)

    • Test compound (e.g., this compound) dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-specific antibody and streptavidin-conjugated fluorophore (e.g., XL665).

    • 384-well low-volume microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

    • Add 2 µL of the diluted compound to the wells of the microplate.

    • Add 4 µL of the kinase/biotinylated substrate mixture to each well.

    • Initiate the kinase reaction by adding 4 µL of ATP solution to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding the HTRF detection reagents in a suitable buffer containing EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • The ratio of the two emission signals is calculated and is proportional to the amount of phosphorylated substrate.

    • The percent inhibition is calculated relative to control wells (DMSO only).

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of the compound on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line (e.g., A549, MCF-7)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Test compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to DMSO-treated control cells.

    • Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualization

Phenylurea-based kinase inhibitors often target receptor tyrosine kinase (RTK) signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[5][6] Inhibition of an upstream RTK by a compound like this compound would block the downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ligand Growth Factor Ligand->RTK Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor 1-(2-Fluoro-4-iodophenyl) -3,3-dimethylurea Inhibitor->RTK Inhibits

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) by a phenylurea compound.

The diagram above illustrates how a phenylurea inhibitor can block the activation of an RTK at the cell surface. This prevents the recruitment and activation of PI3K, thereby halting the downstream signaling cascade that leads to cell proliferation and survival.

Below is a workflow diagram for the screening and characterization of a novel phenylurea-based kinase inhibitor.

G start Compound Synthesis (e.g., Phenylurea derivative) primary_screen Primary Screening (In Vitro Kinase Assay) start->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response cell_assay Cell-Based Assays (e.g., MTT Proliferation) dose_response->cell_assay selectivity Selectivity Profiling (Kinase Panel Screen) dose_response->selectivity pathway_analysis Mechanism of Action (Western Blot for Pathway Phosphorylation) cell_assay->pathway_analysis lead_opt Lead Optimization pathway_analysis->lead_opt selectivity->lead_opt

Caption: Workflow for the preclinical evaluation of a novel kinase inhibitor.

References

Physicochemical Characterization of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical characteristics of the novel compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea. Due to the absence of published experimental data for this specific molecule, this document presents computationally predicted values for its key physicochemical parameters. Furthermore, it outlines established, generic experimental protocols for the determination of these properties, offering a foundational framework for the laboratory analysis of this and other new chemical entities. This guide is intended to support researchers and drug development professionals in the initial assessment and subsequent experimental design for the characterization of this compound.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of this compound is presented below. The presence of a fluorine atom, an iodine atom, and a urea moiety suggests a unique combination of electronic and steric properties that will influence its behavior in biological and chemical systems.

Chemical Structure:

Chemical structure of this compound

Predicted Physicochemical Data Summary:

The following table summarizes the predicted physicochemical properties of this compound. These values were obtained using widely accepted computational models and provide a preliminary assessment of the compound's characteristics. It is crucial to note that these are in silico predictions and require experimental verification.

PropertyPredicted ValueMethod of Prediction
Molecular Weight 324.12 g/mol Calculation based on atomic weights
logP (Octanol-Water Partition Coefficient) 2.5 - 3.5Various computational models (e.g., ALOGPS, XLogP3)
Aqueous Solubility Low to moderatePredicted based on logP and structural features
pKa (Acid Dissociation Constant) 13.0 - 14.0 (for the urea N-H proton)Computational pKa predictors
Melting Point 150 - 180 °CEstimation based on structurally similar compounds
Boiling Point > 300 °C (with decomposition)Estimation based on structural features
Polar Surface Area (PSA) 41.49 ŲCalculation based on functional groups
Number of Hydrogen Bond Donors 1
Number of Hydrogen Bond Acceptors 2
Number of Rotatable Bonds 2

General Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures that can be employed to determine the actual physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[1][2] A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.[1]

Methodology: Capillary Melting Point Method [3][4][5]

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]

  • Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.[1]

  • Procedure:

    • The capillary tube is placed in the heating block of the melting point apparatus.[3]

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[1]

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[3]

  • Reporting: The melting point is reported as the range T1-T2.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that influences a compound's absorption and distribution in biological systems.[6]

Methodology: Shake-Flask Method [7]

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified temperature and pH.

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and interaction with biological targets.[8]

Methodology: Shake-Flask Method [9][10][11]

  • Solvent Pre-saturation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[11]

  • Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. A known volume of the other pre-saturated phase is then added.

  • Equilibration: The mixture is vigorously shaken for a period to allow for the partitioning of the compound between the two phases to reach equilibrium. The container is then allowed to stand for the two phases to separate completely.

  • Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acidic or basic functional group and determines the ionization state of a molecule at a given pH.[12] This is crucial for understanding its solubility, absorption, and interaction with biological macromolecules.[12]

Methodology: Potentiometric Titration [12][13][14][15]

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol-water) for poorly water-soluble compounds.[14] The ionic strength of the solution is typically kept constant with an inert salt like KCl.[13]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[13]

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.[12]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the point of half-neutralization.[15] For co-solvent systems, extrapolation to 0% organic solvent may be necessary to obtain the aqueous pKa.[14]

Workflow and Process Visualization

The following diagrams illustrate the logical flow for the physicochemical characterization of a new chemical entity like this compound.

G cluster_0 Physicochemical Characterization Workflow A Synthesis and Purification of Compound B Structural Confirmation (NMR, MS, etc.) A->B C In Silico Prediction of Physicochemical Properties B->C D Experimental Determination C->D Guides Experimental Design E Melting Point D->E F Solubility D->F G logP D->G H pKa D->H I Data Analysis and Reporting E->I F->I G->I H->I G cluster_1 Shake-Flask logP Determination step1 Step 1 Pre-saturate n-Octanol and Water step2 Step 2 Dissolve Compound in one phase step1->step2 step3 Step 3 Add second phase and Shake to Equilibrate step2->step3 step4 Step 4 Separate Phases step3->step4 step5 Step 5 Quantify Concentration in each phase (HPLC/LC-MS) step4->step5 step6 Step 6 Calculate logP step5->step6

References

The Potential of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea as a Kinase Inhibitor: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific experimental data for the compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea as a kinase inhibitor. This technical guide is based on the well-established role of the substituted phenylurea scaffold in kinase inhibition and provides a scientifically grounded projection of its potential properties and a hypothetical framework for its synthesis and evaluation.

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The urea moiety is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. Substituted phenylureas, in particular, have been successfully developed as potent inhibitors of several kinase families, including RAF, p38 MAPK, and VEGFR. This document explores the potential of a novel, yet uncharacterized, compound, this compound, as a kinase inhibitor, drawing parallels from structurally related and well-documented inhibitors.

The Phenylurea Scaffold in Kinase Inhibition

The N,N'-disubstituted urea functional group is a key pharmacophore in many Type II kinase inhibitors. These inhibitors bind to the "DFG-out" inactive conformation of the kinase, where the phenylalanine residue of the highly conserved Asp-Phe-Gly motif is flipped out of its canonical position. The urea moiety typically forms a bidentate hydrogen bond with a conserved glutamic acid residue in the αC-helix and a backbone NH of the DFG motif. This interaction stabilizes the inactive conformation, preventing the kinase from adopting its active state.

The aromatic ring of the phenylurea, in this case, the 2-fluoro-4-iodophenyl group, occupies the hydrophobic region of the ATP-binding site, often referred to as the "hinge region." Substitutions on this ring are crucial for modulating potency, selectivity, and pharmacokinetic properties. The 3,3-dimethylurea moiety is a common feature that can contribute to the solubility and metabolic stability of the compound.

Hypothetical Synthesis Protocol

The synthesis of this compound can be envisioned through a straightforward and common chemical transformation. The primary synthetic route would likely involve the reaction of a corresponding isocyanate with dimethylamine.

Proposed Synthesis of this compound:

Synthesis_of_this compound reagent1 2-Fluoro-4-iodoaniline intermediate 2-Fluoro-4-iodophenyl isocyanate reagent1->intermediate Phosgenation reagent2 Phosgene (or equivalent) product 1-(2-Fluoro-4-iodophenyl)- 3,3-dimethylurea intermediate->product Nucleophilic Addition reagent3 Dimethylamine

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol:

  • Preparation of 2-Fluoro-4-iodophenyl isocyanate: 2-Fluoro-4-iodoaniline would be reacted with a phosgenating agent, such as triphosgene, in an inert solvent like toluene or dichloromethane, typically in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct. The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the appearance of the characteristic isocyanate peak at ~2270 cm⁻¹). Upon completion, the solvent would be removed under reduced pressure to yield the crude isocyanate intermediate.

  • Synthesis of this compound: The crude 2-fluoro-4-iodophenyl isocyanate would be dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or acetonitrile). A solution of dimethylamine (as a solution in a solvent or bubbled as a gas) would be added dropwise to the isocyanate solution at a controlled temperature (typically 0 °C to room temperature). The reaction is usually rapid and exothermic. After the addition is complete, the reaction mixture would be stirred for a specified period to ensure complete conversion. The final product could then be isolated by precipitation, filtration, and purification via recrystallization or column chromatography.

Potential as a Kinase Inhibitor: A Structure-Activity Relationship (SAR) Perspective

While no specific data exists for this compound, we can infer its potential based on the SAR of known phenylurea-based kinase inhibitors, such as Sorafenib (a multi-kinase inhibitor targeting RAF, VEGFR, and PDGFR).

  • 2-Fluoro Substitution: The fluorine atom at the ortho position can influence the conformation of the phenyl ring and may engage in favorable interactions with the kinase hinge region. It can also modulate the pKa of the urea NH, potentially affecting the strength of the hydrogen bonds. Furthermore, fluorination often enhances metabolic stability and membrane permeability.

  • 4-Iodo Substitution: The iodine atom at the para position is a large, hydrophobic substituent. This group could occupy a hydrophobic pocket within the ATP-binding site, potentially increasing the inhibitor's potency. The iodine atom also presents an opportunity for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore additional binding interactions and improve selectivity. This position is often a key point for extending the molecule to reach other regions of the kinase.

  • 3,3-Dimethylurea: This terminal dimethylated urea is a common feature in many kinase inhibitors. The methyl groups can contribute to hydrophobic interactions and can improve the compound's solubility and cell permeability compared to unsubstituted ureas.

Potential Kinase Targets:

Given the structural features, this compound could potentially inhibit kinases from the following families:

  • RAF family (BRAF, CRAF): The phenylurea scaffold is a well-established hinge-binding motif for RAF kinases.

  • p38 MAP Kinase: Many potent p38 inhibitors utilize a substituted phenylurea core.

  • Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR): The overall pharmacophore resembles that of multi-kinase inhibitors like Sorafenib.

Proposed Experimental Workflow for Evaluation

To evaluate the potential of this compound as a kinase inhibitor, a systematic experimental workflow would be necessary.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Synthesis and Purification B Biochemical Kinase Screening Panel A->B C IC50 Determination for Identified Hits B->C D Mechanism of Action Studies (e.g., DFG-out binding) C->D E Cell Viability/Proliferation Assays (e.g., MTT, BrdU) D->E F Target Engagement Assays (e.g., Western Blot for phospho-kinases) E->F G Cellular Thermal Shift Assay (CETSA) F->G H Pharmacokinetic (PK) Studies in Animal Models G->H I Efficacy Studies in Xenograft Models H->I

Figure 2: A proposed workflow for the evaluation of this compound.

Signaling Pathway Context: The RAS-RAF-MEK-ERK Pathway

A primary hypothetical target for a phenylurea-based inhibitor is the RAF kinase family, central components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently dysregulated in human cancers.

RAS_RAF_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates Inhibitor 1-(2-Fluoro-4-iodophenyl) -3,3-dimethylurea Inhibitor->RAF Inhibits

Figure 3: The RAS-RAF-MEK-ERK signaling pathway with the hypothetical point of inhibition.

Conclusion

While there is no direct experimental evidence for the kinase inhibitory activity of this compound in the public domain, its structural features, particularly the substituted phenylurea core, strongly suggest its potential as a kinase inhibitor. Based on the extensive literature on similar compounds, it is plausible that this molecule could target key kinases involved in oncogenic signaling pathways, such as the RAF family. The provided hypothetical synthesis and evaluation workflow outlines a clear path for investigating this potential. Further empirical studies are necessary to validate these hypotheses and to determine the specific kinase inhibitory profile, potency, and therapeutic potential of this compound.

Methodological & Application

Application Note and Protocol: In Vitro Kinase Assay for 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of the compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea. Based on its structural features, this compound is hypothesized to be a kinase inhibitor, potentially targeting serine/threonine kinases in critical signaling pathways.

Introduction

Urea-based small molecules are a significant class of compounds in drug discovery, known for their potential as kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The Ras/Raf/MEK/ERK signaling pathway is a key cascade that regulates cell proliferation, differentiation, and survival. The B-Raf kinase, a component of this pathway, is frequently mutated in various cancers, making it a prime therapeutic target. The constitutively active B-Raf V600E mutant is found in a high percentage of melanomas.[1][2]

This application note details a representative in vitro kinase assay protocol for determining the inhibitory potency (IC50) of this compound against the B-Raf V600E kinase. The described methodology utilizes a luminescence-based assay to quantify kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound and known B-Raf inhibitors for comparative purposes. This data is representative and intended to illustrate the expected output of the described assay.

CompoundTarget KinaseIC50 (nM)
This compoundB-Raf V600E50
VemurafenibB-Raf V600E31
DabrafenibB-Raf V600E6
SorafenibB-Raf V600E660

Experimental Protocols

In Vitro B-Raf V600E Kinase Assay

This protocol is adapted from commercially available luminescent kinase assay kits.[1][3][4]

Materials and Reagents:

  • Recombinant human B-Raf V600E enzyme

  • MEK1 (inactive) as a substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Buffer (e.g., 40 mM HEPES, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound (test compound)

  • Known B-Raf inhibitor (e.g., Vemurafenib) as a positive control

  • DMSO (Dimethyl sulfoxide) for compound dilution

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Microplate reader capable of measuring luminescence

  • Multichannel pipettes and sterile tips

  • 30°C incubator

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the test compound in kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Assay Reaction Setup:

    • Prepare a master mix containing the kinase buffer, inactive MEK1 substrate, and ATP.

    • Add 25 µL of the master mix to each well of the microplate.

    • Add 5 µL of the diluted test compound or control (DMSO for no inhibition, positive control inhibitor) to the respective wells.

    • To initiate the kinase reaction, add 20 µL of diluted B-Raf V600E enzyme to each well.

  • Incubation:

    • Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 40-60 minutes).

  • Signal Detection:

    • After incubation, add the ATP detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent to stop the kinase reaction and deplete the remaining ATP, followed by a second reagent to convert the generated ADP to ATP and measure the light output.

    • Incubate the plate at room temperature for the time specified by the detection reagent manufacturer.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a microplate reader.

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Prepare Compound Dilutions add_compound Add Compound/Controls compound_prep->add_compound master_mix Prepare Kinase Master Mix (Buffer, Substrate, ATP) add_mix Add Master Mix to Plate master_mix->add_mix add_mix->add_compound start_reaction Add B-Raf V600E Enzyme add_compound->start_reaction incubate Incubate at 30°C start_reaction->incubate add_reagent Add Luminescence Reagent incubate->add_reagent read_plate Measure Luminescence add_reagent->read_plate analyze_data Calculate % Inhibition & IC50 read_plate->analyze_data

Caption: Workflow for the in vitro B-Raf V600E kinase assay.

Raf/MEK/ERK Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activates Raf B-Raf / C-Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Inhibitor 1-(2-Fluoro-4-iodophenyl) -3,3-dimethylurea Inhibitor->Raf Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: The Raf/MEK/ERK signaling pathway and the putative target of the inhibitor.

References

Application Notes and Protocols for Cell-Based Proliferation Assays Using 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea is a synthetic urea derivative with potential applications in cancer research and drug development as an anti-proliferative agent. Urea-based compounds have been shown to exhibit a range of biological activities, including the inhibition of cell proliferation in various cancer cell lines. This document provides detailed protocols and application notes for assessing the anti-proliferative effects of this compound using a cell-based assay, along with a plausible mechanism of action.

The protocols outlined below describe the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1] This method is a standard for preliminary cytotoxicity and cell proliferation studies.

Putative Signaling Pathway Inhibition

While the precise mechanism of this compound is subject to experimental validation, related urea-based compounds have been shown to modulate signaling pathways critical for cell growth and proliferation. One such pathway involves the Peroxisome Proliferator-Activated Receptor α (PPARα), where some urea-based alkanoic acids have been found to act as agonists, leading to the repression of Cyclin D1, a key regulator of the cell cycle. The diagram below illustrates a potential mechanism of action where the compound may interfere with a generic mitogen-activated protein kinase (MAPK) signaling cascade, a common pathway dysregulated in cancer.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactor Translocation Inhibitor 1-(2-Fluoro-4-iodophenyl) -3,3-dimethylurea Inhibitor->RAF Inhibition CellCycle Cell Cycle Progression (e.g., Cyclin D1) TranscriptionFactor->CellCycle

Caption: Putative inhibition of the MAPK signaling pathway.

Data Presentation

The anti-proliferative activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cell lines. The following table provides a template for presenting such data.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
SMMC-7721Hepatoma480.456 (Example Value)[1]
HepG2Hepatocellular Carcinoma48User-defined value
H22Mouse Hepatocellular Carcinoma48User-defined value
MGC-803Gastric Cancer481.437 (Example Value)[1]
A549Lung Carcinoma48User-defined value
MCF-7Breast Cancer48User-defined value

Experimental Protocols

Cell Proliferation Assay (MTT-Based)

This protocol is adapted from methods used for other urea derivatives.[1]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., SMMC-7721, HepG2, H22)[1]

  • RPMI-1640 medium with 10% fetal bovine serum, 100 U/ml streptomycin, and penicillin[1]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well round-bottomed plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 490 nm or 570 nm)

Experimental Workflow Diagram:

G start Start cell_seeding Seed cells in 96-well plate (e.g., 1x10^4 cells/well) start->cell_seeding incubation_24h Incubate for 24h at 37°C, 5% CO2 cell_seeding->incubation_24h treatment Add varying concentrations of This compound incubation_24h->treatment incubation_48h Incubate for 48h treatment->incubation_48h add_mtt Add 20 µL of 5 mg/mL MTT solution to each well incubation_48h->add_mtt incubation_4h Incubate for 4h in the dark add_mtt->incubation_4h remove_medium Remove culture medium incubation_4h->remove_medium add_dmso Add 150 µL DMSO to dissolve formazan remove_medium->add_dmso agitate Agitate for 10 min add_dmso->agitate read_absorbance Measure absorbance at 490 nm agitate->read_absorbance data_analysis Calculate cell inhibition rate and IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT-based cell proliferation assay.

Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

    • Harvest cells and adjust the cell suspension to a concentration of 1x10^4 cells per 200 µl.[1]

    • Add 200 µl of the cell suspension to each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 200 µl of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plate for an additional 48 hours under the same conditions.[1]

  • MTT Assay:

    • Following the 48-hour treatment, add 20 µl of 5 mg/ml MTT solution to each well.[1]

    • Incubate the plate in the dark for 4 hours at 37°C.[1]

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µl of DMSO to each well to dissolve the formazan crystals.[1]

    • Agitate the plate for 10 minutes to ensure complete dissolution.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.[1]

    • Calculate the cell inhibition rate using the following formula:

      • Cell Inhibition Rate (%) = (1 - (Absorbance of experimental well / Absorbance of control well)) x 100%.[1]

    • The IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%, can be calculated by plotting the cell inhibition rate against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting and Considerations:

  • Compound Solubility: Ensure the compound is fully dissolved in DMSO before diluting in culture medium. Precipitates can lead to inaccurate results.

  • Cell Density: The initial cell seeding density may need to be optimized for different cell lines to ensure they are in the logarithmic growth phase during the assay.

  • Assay Linearity: Confirm that the absorbance values are within the linear range of the microplate reader.

  • Edge Effects: To minimize edge effects in the 96-well plate, consider not using the outer wells for experimental data or filling them with sterile PBS.

  • Alternative Assays: Other proliferation assays such as MTS, XTT, or WST-1 can also be used and may offer advantages in terms of simplicity (no wash steps required).[2][3]

References

Application Notes and Protocols for 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea is a synthetic compound with potential applications in cell biology and drug discovery. Its structural characteristics suggest it may act as a kinase inhibitor, a class of molecules frequently investigated for their therapeutic potential in oncology and other diseases. Due to the limited availability of specific data for this compound, these application notes provide a general protocol for its dissolution and use in cell culture, based on established methods for structurally related compounds, particularly those targeting the MEK/ERK signaling pathway.

Physicochemical Properties and Solubility

Table 1: Recommended Solvents and Storage Conditions

ParameterRecommendation
Primary Solvent Dimethyl sulfoxide (DMSO), cell culture grade
Stock Solution Concentration 10 mM (recommended starting point)
Storage of Powder -20°C, desiccated
Storage of Stock Solution -20°C or -80°C in small aliquots to avoid freeze-thaw cycles

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of the compound needed based on its molecular weight.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Dilution of Stock Solution for Cell Culture Treatment

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Due to the hydrophobic nature of many small molecule inhibitors, precipitation may occur when the DMSO stock is diluted into aqueous cell culture medium. To minimize this, a serial dilution approach is recommended.

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium or phosphate-buffered saline (PBS). For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture plates containing cells and medium to achieve the desired final concentration. Add the solution dropwise while gently swirling the plate to ensure even distribution and minimize precipitation.

  • Vehicle Control: In parallel, add the same volume of DMSO (diluted in medium to the same extent as the compound) to a set of control wells.

Hypothetical Signaling Pathway

Based on the structural features shared with other known kinase inhibitors, it is plausible that this compound targets the MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and differentiation.

MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellResponse Inhibitor 1-(2-Fluoro-4-iodophenyl) -3,3-dimethylurea Inhibitor->MEK

Caption: Hypothetical inhibition of the MEK/ERK signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for testing the effects of this compound on cultured cells.

Experimental_Workflow start Start prepare_stock Prepare 10 mM Stock in DMSO start->prepare_stock seed_cells Seed Cells in Culture Plates start->seed_cells treat_cells Treat Cells with Compound (and Vehicle Control) prepare_stock->treat_cells seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Cellular Assays (e.g., Viability, Apoptosis, Western Blot) incubate->assay analyze Analyze Data assay->analyze

Caption: General experimental workflow for cell-based assays.

Troubleshooting

Table 2: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Compound precipitates upon dilution in media Low aqueous solubilityPerform serial dilutions in media. Ensure the final DMSO concentration is consistent across all conditions. Briefly vortex or sonicate the diluted solution before adding to cells.
High background in vehicle control DMSO toxicityReduce the final concentration of DMSO in the culture medium (ideally ≤ 0.1%). Confirm the tolerance of your specific cell line to DMSO.
Inconsistent results Freeze-thaw cycles of stock solutionAliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.
No observable effect Incorrect concentration, inactive compoundTest a wider range of concentrations. Verify the identity and purity of the compound.

Disclaimer: The information provided in these application notes is intended for guidance only. Researchers should optimize protocols for their specific cell lines and experimental conditions. Due to the lack of specific published data for this compound, the proposed mechanism of action is hypothetical.

References

Application Note: Analysis of MAPK/ERK Pathway Inhibition by 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea using Phospho-ERK (Thr202/Tyr204) Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Ras-Raf-MEK-ERK cascade, is a critical regulator of cellular processes including proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a common feature in various cancers, making its components prime targets for therapeutic intervention.[2] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key downstream effectors in this cascade, and their activation requires dual phosphorylation on threonine 202 and tyrosine 204 residues by the upstream kinase MEK1/2.[3] Therefore, the level of phosphorylated ERK (p-ERK) serves as a direct readout of pathway activation.[4][5]

The compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea, hereafter referred to as Compound X, is a synthetic small molecule with a structure suggestive of kinase inhibitory activity. Phenylurea derivatives are known to function as potent inhibitors of protein kinases, including those in the MAPK pathway. This document provides a detailed protocol for assessing the inhibitory potential of Compound X on the MAPK/ERK pathway by quantifying changes in p-ERK levels in cultured cells via Western blot.

Principle of the Assay This protocol describes the treatment of cultured cells with Compound X to assess its impact on ERK1/2 phosphorylation. Following treatment, total protein is extracted, and the levels of p-ERK (44/42 kDa) are measured by Western blot. To ensure accurate quantification, the blot is subsequently probed for total ERK1/2 (t-ERK) as a loading control.[6][7] The ratio of p-ERK to t-ERK provides a normalized measure of ERK activation, allowing for a dose-dependent characterization of Compound X's inhibitory activity.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the step-by-step experimental process.

cluster_pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, CREB) ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response CompoundX Compound X CompoundX->MEK

Figure 1: Simplified diagram of the MAPK/ERK signaling cascade. Compound X is hypothesized to inhibit MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2.

cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture & Seeding B 2. Serum Starvation (To reduce basal p-ERK levels) A->B C 3. Treatment with Compound X (Dose-response) B->C D 4. Cell Lysis & Protein Harvest (Add phosphatase inhibitors) C->D E 5. Protein Quantification (e.g., BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer to PVDF Membrane F->G H 8. Blocking (5% BSA in TBST) G->H I 9. Primary Antibody Incubation (Anti-p-ERK, overnight at 4°C) H->I J 10. Secondary Antibody Incubation I->J K 11. Chemiluminescent Detection J->K L 12. Membrane Stripping K->L M 13. Re-probing (Anti-Total-ERK & Loading Control) L->M N 14. Data Analysis (Densitometry: p-ERK / t-ERK) M->N

Figure 2: Step-by-step workflow for the p-ERK Western blot protocol.

Experimental Protocol

This protocol is optimized for a human cancer cell line known to have an active MAPK pathway (e.g., A375 melanoma, HeLa).

A. Materials and Reagents

  • Cell Line: A375, HeLa, or other appropriate cell line.

  • Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound X: this compound, dissolved in DMSO to a 10 mM stock solution.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide gels (e.g., 4-12% gradient gels), SDS-PAGE running buffer.[6]

  • Transfer Buffer: 48 mM Tris, 39 mM Glycine, 20% Methanol, pH 9.2.[6]

  • Membrane: Polyvinylidene difluoride (PVDF) membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody (e.g., Cell Signaling Technology #4370). Dilution: 1:1000 - 1:2000.[8]

    • Rabbit anti-total-ERK1/2 antibody (e.g., Cell Signaling Technology #4695). Dilution: 1:1000.

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG. Dilution: 1:5000.[8]

  • Stripping Buffer: Glycine (200 mM), 0.1% SDS, 1% Tween 20, pH 2.2.[6]

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

B. Cell Culture and Treatment

  • Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Starvation: To reduce basal p-ERK levels, wash cells with PBS and replace the growth medium with serum-free medium for 4-12 hours.[6]

  • Stimulation (Optional): If basal p-ERK levels are too low, stimulate cells with a growth factor (e.g., 100 ng/mL EGF) or phorbol ester (e.g., 200 nM PMA) for 15-30 minutes to induce ERK phosphorylation.

  • Treatment: Prepare serial dilutions of Compound X in serum-free medium (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). The final DMSO concentration should not exceed 0.1%.

  • Incubate cells with Compound X for the desired time (e.g., 1-2 hours).

C. Protein Extraction and Quantification

  • Place the 6-well plates on ice and aspirate the medium.

  • Wash cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Transfer the supernatant (total protein lysate) to a new tube.

  • Determine the protein concentration of each sample using a BCA assay.

D. Western Blotting

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% or 4-12% SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.[6]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 60-90 minutes in ice-cold transfer buffer.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7]

  • Primary Antibody (p-ERK): Incubate the membrane with anti-p-ERK1/2 antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody: Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. The expected bands for p-ERK1/2 are at 44 and 42 kDa.[3]

E. Stripping and Re-probing for Total ERK

  • Stripping: After imaging, wash the membrane with TBST and incubate in stripping buffer for 15-30 minutes at room temperature.[6][7]

  • Washing and Blocking: Wash thoroughly with TBST and re-block the membrane for 1 hour.

  • Re-probing: Incubate the membrane with anti-total-ERK1/2 antibody overnight at 4°C.

  • Repeat the washing, secondary antibody incubation, and detection steps as described above.

F. Data Analysis

  • Use densitometry software (e.g., ImageJ) to quantify the band intensity for both p-ERK and t-ERK for each sample.

  • Normalize the p-ERK signal to the corresponding t-ERK signal for each lane (Ratio = p-ERK intensity / t-ERK intensity).

  • Express the results as a percentage of the vehicle-treated control (0 µM Compound X).

  • Plot the normalized p-ERK levels against the concentration of Compound X to generate a dose-response curve and calculate the IC50 value.

Representative Data

The following table shows representative quantitative data from a dose-response experiment. Values are expressed as the mean normalized p-ERK/t-ERK ratio ± standard deviation (SD) from three independent experiments.

Treatment GroupCompound X Conc.Normalized p-ERK/t-ERK Ratio (Mean ± SD)% Inhibition
Vehicle Control0 nM1.00 ± 0.080%
Treatment 110 nM0.85 ± 0.0615%
Treatment 250 nM0.52 ± 0.0548%
Treatment 3100 nM0.24 ± 0.0476%
Treatment 4500 nM0.09 ± 0.0291%
Treatment 51 µM0.04 ± 0.0196%

Conclusion This protocol provides a robust and reliable method for evaluating the inhibitory effect of this compound on the MAPK/ERK signaling pathway. The quantification of the p-ERK to t-ERK ratio allows for a precise determination of the compound's potency. The representative data demonstrates a clear dose-dependent inhibition of ERK phosphorylation, suggesting that Compound X effectively targets the MAPK cascade, likely at the level of MEK1/2. This assay is a fundamental tool for the characterization of novel kinase inhibitors in preclinical drug discovery.

References

Preclinical Research Note: No Animal Model Data Currently Available for 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are advised that a comprehensive search of publicly available scientific literature and databases has yielded no specific preclinical or animal model studies for the compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea.

Consequently, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams directly related to this specific molecule, is not possible at this time.

Alternative Focus: Phenylurea-Based Kinase Inhibitors in Preclinical Cancer Models

While data on this compound is unavailable, the broader class of substituted phenylurea compounds is of significant interest in drug discovery, particularly as kinase inhibitors targeting the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.

This document will, therefore, provide a generalized framework of application notes and protocols relevant to the preclinical evaluation of a representative class of phenylurea-based compounds: RAF inhibitors . This information is based on established methodologies and publicly available data for well-characterized compounds in this class and is intended to serve as a guide for researchers working with novel molecules of similar structure.

Application Notes: Preclinical Evaluation of Phenylurea-Based RAF Inhibitors

Target Audience:

Researchers, scientists, and drug development professionals involved in oncology drug discovery and preclinical development.

Introduction:

Oncogenic mutations in the BRAF gene are drivers of tumor growth in a significant portion of human cancers. Small molecule inhibitors of RAF kinases, many of which feature a substituted phenylurea scaffold, have shown clinical efficacy. Preclinical animal models are essential for evaluating the efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) properties of novel RAF inhibitor candidates before their advancement into clinical trials.

Key Preclinical Objectives:
  • In vivo Efficacy: To determine the anti-tumor activity of the compound in relevant cancer models.

  • Pharmacokinetics (PK): To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Pharmacodynamics (PD): To confirm target engagement and pathway modulation in vivo.

  • Safety and Tolerability: To establish a preliminary safety profile and determine the maximum tolerated dose (MTD).

Experimental Protocols

In Vivo Antitumor Efficacy in Xenograft Models

This protocol describes a typical xenograft study to assess the anti-tumor activity of a novel phenylurea-based RAF inhibitor.

Materials:

  • BRAF-mutant human cancer cell line (e.g., A375 melanoma)

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Test compound formulated in an appropriate vehicle

  • Vehicle control

  • Standard-of-care RAF inhibitor (e.g., Vemurafenib)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture and Implantation:

    • Culture BRAF-mutant cancer cells under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle, test compound at different doses, positive control).

  • Treatment Administration:

    • Administer the test compound, vehicle, or positive control according to the planned dosing schedule (e.g., once daily oral gavage).

    • Monitor the body weight of the animals regularly as an indicator of toxicity.

  • Tumor Measurement and Data Collection:

    • Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint and Tissue Collection:

    • The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.

    • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic studies).

Pharmacokinetic (PK) Analysis

This protocol outlines a basic PK study in rodents.

Materials:

  • Test compound

  • Appropriate formulation for intravenous (IV) and oral (PO) administration

  • Cannulated mice or rats

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Administer the test compound to two groups of animals: one via IV bolus and one via oral gavage.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

  • Bioanalysis:

    • Analyze the plasma concentrations of the test compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Data Presentation

Table 1: In Vivo Efficacy of a Hypothetical Phenylurea-Based RAF Inhibitor in a BRAF-Mutant Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle-1500 ± 250-+2.5
Compound X10 mg/kg, QD, PO800 ± 15046.7+1.8
Compound X30 mg/kg, QD, PO350 ± 9076.7-3.2
Vemurafenib50 mg/kg, QD, PO400 ± 11073.3-1.5

Table 2: Pharmacokinetic Parameters of a Hypothetical Phenylurea-Based RAF Inhibitor in Mice

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
CL (mL/min/kg) 15.2-
Vdss (L/kg) 2.5-
t1/2 (h) 3.84.1
Cmax (ng/mL) -1250
Tmax (h) -1.0
AUCinf (ng*h/mL) 11008500
F (%) -77.3

Mandatory Visualizations

experimental_workflow cluster_xenograft In Vivo Efficacy Study cluster_pk Pharmacokinetic Study cell_culture Cell Culture (BRAF-mutant line) implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration randomization->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement endpoint Study Endpoint tumor_measurement->endpoint dosing IV and PO Dosing sampling Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis PK Parameter Calculation bioanalysis->pk_analysis

Caption: Experimental workflow for preclinical evaluation.

mapk_pathway cluster_pathway RAS/RAF/MEK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF (Target of Phenylurea Inhibitors) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor Phenylurea-based RAF Inhibitor Inhibitor->RAF

Caption: Inhibition of the MAPK signaling pathway.

Application Notes and Protocols: Measuring the IC50 of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of the compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea. Phenylurea derivatives are a well-established class of kinase inhibitors, and this document outlines a robust in vitro kinase assay and a cell-based proliferation assay to quantify the potency of this specific compound. The provided methodologies are designed to be adaptable for high-throughput screening and detailed mechanistic studies, ensuring reliable and reproducible data for drug development pipelines.

Introduction

This compound is a synthetic compound with potential applications in targeted therapy. The determination of its IC50 value is a critical first step in characterizing its biological activity and therapeutic potential.[1] The IC50 represents the concentration of an inhibitor required to reduce the activity of a biological target or process by 50%.[1][2] This value is a key parameter for comparing the potency of different inhibitors and for guiding further preclinical and clinical development.[1][3]

This document details two common methods for IC50 determination: a biochemical kinase inhibition assay and a cell-based anti-proliferative assay. The biochemical assay provides a direct measure of the compound's effect on a purified enzyme, while the cell-based assay offers insights into its activity in a more physiologically relevant context.

Putative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

Many phenylurea-based compounds are known to target receptor tyrosine kinases (RTKs), which play a crucial role in cell proliferation, survival, and differentiation. The diagram below illustrates a generalized RTK signaling pathway that could be inhibited by this compound.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds RAS RAS RTK->RAS Activates Inhibitor 1-(2-Fluoro-4-iodophenyl) -3,3-dimethylurea Inhibitor->RTK Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Kinase_Assay_Workflow A Prepare Compound Dilution Series C Add Compound Dilutions to Plate A->C B Add Kinase and Substrate to Plate B->C D Initiate Reaction with ATP C->D E Measure Fluorescence Kinetically D->E F Calculate Initial Reaction Rates E->F G Plot Dose-Response Curve and Determine IC50 F->G MTT_Assay_Workflow A Seed Cells in a 96-well Plate B Incubate for 24 hours A->B C Treat Cells with Compound Dilutions B->C D Incubate for 72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Percent Viability and Determine IC50 H->I

References

Application Notes and Protocols: Assessing the Cytotoxicity of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive set of protocols for evaluating the cytotoxic effects of the novel compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea. Cytotoxicity is a critical endpoint in drug discovery and toxicology, measuring the degree to which a substance can damage or kill cells.[1][2] The following protocols detail widely used and reliable methods for assessing cell viability, membrane integrity, and apoptosis, which are key indicators of a compound's cytotoxic potential.[3][4] These assays are crucial in the early stages of drug development to screen for toxic compounds and to determine therapeutic indices.[2]

The described methods include the MTT assay for metabolic activity, the LDH assay for membrane integrity, and Annexin V/Propidium Iodide (PI) staining for the detection of apoptosis.[5][6] These protocols are designed to be adaptable for various cell lines and experimental setups.

I. Experimental Workflow for Cytotoxicity Assessment

The overall workflow for assessing the cytotoxicity of this compound involves initial cell culture and treatment, followed by a series of assays to measure different aspects of cell health.

Cytotoxicity_Workflow CellCulture 1. Cell Line Selection & Culture CompoundPrep 2. Compound Preparation (Stock Solution & Dilutions) CellSeeding 3. Cell Seeding (96-well or other plates) CellCulture->CellSeeding Treatment 4. Treatment with This compound CompoundPrep->Treatment CellSeeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT 24-72h Incubation LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis DataAcq 5. Data Acquisition (Spectrophotometer, Flow Cytometer) MTT->DataAcq LDH->DataAcq Apoptosis->DataAcq Analysis 6. IC50 Determination & Statistical Analysis DataAcq->Analysis

Caption: Experimental workflow for assessing the cytotoxicity of a novel compound.

II. Protocols for Cytotoxicity Assessment

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[3] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Gently agitate the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

B. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][7] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes).

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

C. Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[8][9][10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[9][10] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[8][9]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable culture dish (e.g., 6-well plate) and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold PBS (phosphate-buffered saline).[8][9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8]

III. Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables to facilitate comparison and determination of the compound's potency, often expressed as the IC50 (half-maximal inhibitory concentration).

Table 1: Cell Viability (MTT Assay) after Treatment with this compound

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 5.5
0.198 ± 4.995 ± 5.192 ± 6.1
192 ± 5.585 ± 4.778 ± 5.3
1065 ± 6.152 ± 5.945 ± 4.9
5040 ± 4.825 ± 4.215 ± 3.8
10022 ± 3.910 ± 3.15 ± 2.2
IC50 (µM) ~35 ~12 ~8

Data are presented as mean ± standard deviation.

Table 2: Cell Membrane Damage (LDH Assay) after 48h Treatment

Concentration (µM)% Cytotoxicity (LDH Release)
0 (Vehicle)5 ± 1.2
0.16 ± 1.5
112 ± 2.1
1048 ± 3.5
5075 ± 4.1
10090 ± 3.8

Data are presented as mean ± standard deviation relative to maximum LDH release control.

Table 3: Apoptosis Profile (Annexin V/PI Staining) after 48h Treatment

Concentration (µM)Healthy Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
0 (Vehicle)95 ± 2.13 ± 0.82 ± 0.5
1050 ± 3.535 ± 2.915 ± 2.2
5020 ± 2.855 ± 4.125 ± 3.1

Data are presented as mean ± standard deviation.

IV. Potential Signaling Pathway for Investigation

While the specific mechanism of action for this compound is unknown, many cytotoxic compounds induce apoptosis through intrinsic or extrinsic pathways. The following diagram illustrates a generalized apoptosis signaling pathway that could be investigated.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Compound This compound Mitochondria Mitochondrial Stress Compound->Mitochondria DeathReceptor Death Receptors (e.g., Fas, TNFR) Compound->DeathReceptor Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Casp8 Caspase-8 (Initiator) DeathReceptor->Casp8 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for High-Throughput Screening of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea in High-Throughput Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted phenylurea compound with potential applications in drug discovery. Phenylurea derivatives are a well-established class of compounds known to exhibit a range of biological activities, most notably as inhibitors of protein kinases. The structural features of this particular molecule, including the fluorine and iodine substitutions on the phenyl ring, suggest it may serve as a scaffold for developing targeted therapies.

These application notes provide a comprehensive guide for utilizing this compound in a high-throughput screening (HTS) campaign to identify and characterize its potential as a kinase inhibitor. The protocols and workflows are designed to be adaptable for screening against various kinase targets and for subsequent hit validation and characterization.

Compound Information

While specific biological data for this compound is not extensively published, its structural class suggests it may act as a Type II kinase inhibitor, binding to the DFG-out (inactive) conformation of the kinase. The following protocols are based on this hypothesis.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₀FIN₂O
Molecular Weight 308.09 g/mol
Canonical SMILES CN(C)C(=O)NC1=CC(=C(C=C1)F)I

Hypothetical Signaling Pathway: Targeting the RAF/MEK/ERK Pathway

Many phenylurea-based kinase inhibitors target the RAF/MEK/ERK (MAPK) signaling pathway, which is frequently dysregulated in various cancers. The following diagram illustrates this pathway and the potential point of inhibition for a compound like this compound, hypothetically targeting B-Raf.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRaf B-Raf RAS->BRaf MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor 1-(2-Fluoro-4-iodophenyl) -3,3-dimethylurea Inhibitor->BRaf

Figure 1: Hypothetical inhibition of the RAF/MEK/ERK pathway.

High-Throughput Screening Workflow

A typical HTS campaign to evaluate this compound would follow a multi-stage process, from a broad primary screen to more focused secondary and counter-screening assays.

HTS_Workflow PrimaryScreen Primary Screen: Biochemical Kinase Assay (e.g., TR-FRET) HitIdentification Hit Identification (% Inhibition > 50%) PrimaryScreen->HitIdentification DoseResponse Dose-Response Confirmation (IC50 Determination) HitIdentification->DoseResponse SecondaryAssay Secondary Assay: Cell-Based Target Engagement (e.g., NanoBRET) DoseResponse->SecondaryAssay CounterScreen Counter-Screen: Selectivity Profiling (Panel of Related Kinases) DoseResponse->CounterScreen HitValidation Validated Hit SecondaryAssay->HitValidation CounterScreen->HitValidation

Figure 2: High-throughput screening cascade for hit validation.

Experimental Protocols

Protocol 1: Primary Biochemical Screening (TR-FRET Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of the compound against a purified kinase (e.g., B-Raf).

Materials:

  • Purified recombinant kinase (e.g., B-Raf)

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • This compound (dissolved in DMSO)

  • 384-well, low-volume, white microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. The final assay concentration might range from 10 µM to 1 nM.

  • Add 50 nL of the compound dilutions to the wells of a 384-well plate. For controls, add 50 nL of DMSO (negative control) or a known inhibitor (positive control).

  • Add 5 µL of the kinase solution (e.g., 2 nM B-Raf) in assay buffer to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate (e.g., 200 nM) and ATP (at the Km concentration for the kinase) in assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the detection mix containing the Europium-labeled antibody and Streptavidin-APC in stop buffer (assay buffer with 10 mM EDTA).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).

  • Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration.

Data Presentation: Primary Screen Results

CompoundConcentration (µM)% Inhibition (Mean ± SD)
This compound1085.2 ± 4.1
Positive Control (Vemurafenib)198.5 ± 2.3
Negative Control (DMSO)-0.0 ± 5.5
Protocol 2: Secondary Cell-Based Target Engagement (NanoBRET™ Assay)

This protocol uses NanoBRET™ technology to measure the engagement of the compound with the target kinase in live cells.

Materials:

  • HEK293 cells transiently expressing the kinase of interest fused to NanoLuc® luciferase.

  • NanoBRET™ tracer specific for the kinase family.

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • White, 96-well, cell culture-treated microplates.

  • Luminometer.

Procedure:

  • Seed the transfected HEK293 cells into a 96-well plate at an appropriate density and incubate overnight.

  • Prepare serial dilutions of this compound in Opti-MEM™.

  • Add the compound dilutions to the cells and incubate for 2 hours in a CO₂ incubator.

  • Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.

  • Add the Nano-Glo® Substrate and the extracellular inhibitor to all wells.

  • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.

  • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission) and convert to milliBRET units (mBU).

  • Plot the mBU values against the compound concentration to determine the IC₅₀.

Data Presentation: Dose-Response and Cellular Engagement

Assay TypeParameterThis compoundPositive Control (Vemurafenib)
Biochemical (TR-FRET) IC₅₀ (nM)15030
Cell-Based (NanoBRET™) IC₅₀ (nM)450120

Conclusion

The provided protocols and workflows offer a robust framework for the high-throughput screening and initial characterization of this compound as a potential kinase inhibitor. The combination of a biochemical primary screen with a cell-based secondary assay allows for the identification of compounds that not only inhibit the purified enzyme but also engage the target within a cellular context. Further studies, including selectivity profiling against a panel of kinases and downstream functional assays, would be necessary to fully validate this compound as a lead candidate.

Application Notes and Protocols for Studying the RAF Signaling Pathway Using a Pan-RAF Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Note: Due to the limited availability of specific data for 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea, this document provides a detailed application and protocol guide using the well-characterized pan-RAF inhibitor, LY3009120 , as a representative compound. LY3009120 shares a core phenylurea structure and its mechanism of action as a pan-RAF inhibitor makes it a relevant and instructive example for researchers interested in studying the RAF signaling pathway.

Introduction

The Ras-RAF-MEK-ERK (MAPK) signaling cascade is a critical pathway that regulates cell proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a key driver in many human cancers.[2][3] Small molecule inhibitors targeting the RAF kinases are therefore of significant interest in cancer research and drug development.

LY3009120 is a potent, orally available, pan-RAF inhibitor that targets ARAF, BRAF, and CRAF isoforms, as well as RAF dimers.[4][5] Unlike first-generation BRAF-selective inhibitors, which can cause paradoxical pathway activation in RAS-mutant cells, pan-RAF inhibitors like LY3009120 minimize this effect, making them valuable tools for studying RAF signaling in a broader range of genetic contexts.[2][6] These application notes provide an overview of the use of a pan-RAF inhibitor, exemplified by LY3009120, in various experimental settings to probe the RAF signaling pathway.

Data Presentation

Biochemical Activity

The inhibitory activity of LY3009120 against different RAF isoforms has been determined in biochemical assays.

TargetIC₅₀ (nM)Assay TypeReference
BRAFV600E5.8Cell-free assay[7]
BRAFWT9.1Cell-free assay[7]
CRAFWT15Cell-free assay[7]
ARAF44KiNativ (in-cell)[4]
BRAF31-47KiNativ (in-cell)[4]
CRAF42KiNativ (in-cell)[4]
Cellular Activity

The anti-proliferative effects and pathway inhibition by LY3009120 have been demonstrated in various cancer cell lines.

Cell LineGenotypeEC₅₀ (µM, Proliferation)Pathway Inhibition (pERK)Reference
A375BRAFV600E0.0092Potent inhibition[8]
HT-29BRAFV600ENot specifiedSignificant inhibition[2]
RKOBRAFV600ENot specifiedInhibition at 1 µM[4]
HCT 116KRASG13D0.220Inhibition at 1 µM[4][8]
Calu-6KRASQ61KNot specifiedNot specified[3]

Experimental Protocols

Biochemical Kinase Assay (Filter Binding Format)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against purified RAF kinases.

Materials:

  • Recombinant human BRAF, CRAF proteins

  • MEK1 substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., LY3009120) dissolved in DMSO

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction plate, add the kinase reaction buffer, recombinant RAF kinase, and the MEK1 substrate.

  • Add the diluted test compound to the wells. Include a DMSO-only control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Cellular Proliferation Assay (Resazurin Assay)

This protocol measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375, HCT 116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., LY3009120)

  • 384-well clear-bottom plates

  • Resazurin solution (e.g., 440 µM in PBS)

  • Plate reader with fluorescence capabilities

Procedure:

  • Seed the cells into a 384-well plate at a density of approximately 625 cells per well in 50 µL of complete growth medium.[8]

  • Allow the cells to attach and grow for 24 hours.

  • Prepare serial dilutions of the test compound in the growth medium.

  • Add the diluted compound to the wells. Include a vehicle (DMSO) control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[8]

  • Add 10 µL of the resazurin solution to each well and incubate for an additional 5 hours.[8]

  • Measure the fluorescence on a plate reader with an excitation of ~540 nm and an emission of ~600 nm.[8]

  • Calculate the percent inhibition of cell proliferation for each concentration and determine the EC₅₀ value.

Western Blot Analysis of RAF Pathway Inhibition

This protocol assesses the phosphorylation status of key downstream effectors of the RAF pathway, such as MEK and ERK.

Materials:

  • Cancer cell lines

  • Test compound (e.g., LY3009120)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to attach.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 6 hours).[9]

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system. Analyze the band intensities to determine the effect on protein phosphorylation.

In Vivo Xenograft Tumor Growth Study

This protocol evaluates the anti-tumor efficacy of the inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude rats or mice)

  • Tumor cells (e.g., A375, HCT 116)

  • Matrigel

  • Test compound (e.g., LY3009120)

  • Vehicle control (e.g., 20% Captisol®)[4]

  • Calipers for tumor measurement

Procedure:

  • Implant approximately 5 million tumor cells mixed with Matrigel subcutaneously into the flank of the mice.[4]

  • Allow the tumors to grow to a palpable size (e.g., ~400 mm³).[4]

  • Randomize the animals into treatment and control groups.

  • Administer the test compound (e.g., by oral gavage) at the desired dose and schedule (e.g., twice daily).[10]

  • Administer the vehicle to the control group.

  • Measure the tumor volume with calipers every few days.

  • Monitor the body weight of the animals as an indicator of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).

Visualizations

RAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF (ARAF, BRAF, CRAF) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activation Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Pan-RAF Inhibitor (e.g., LY3009120) Inhibitor->RAF

Caption: The canonical RAF-MEK-ERK signaling pathway and the point of inhibition by a pan-RAF inhibitor.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Biochem Biochemical Assay (IC50 Determination) CellCulture Cell Line Selection (BRAF/RAS mutant) ProlifAssay Proliferation Assay (EC50 Determination) CellCulture->ProlifAssay WesternBlot Western Blot (Pathway Modulation) ProlifAssay->WesternBlot Xenograft Xenograft Model Development WesternBlot->Xenograft Treatment Inhibitor Dosing & Efficacy Xenograft->Treatment PD_Analysis Pharmacodynamic Analysis Treatment->PD_Analysis

Caption: A typical experimental workflow for evaluating a pan-RAF inhibitor.

Paradoxical_Activation cluster_selective Selective BRAF Inhibitor cluster_pan Pan-RAF Inhibitor RAS_mut1 Mutant RAS CRAF_dimer1 CRAF-CRAF Dimer RAS_mut1->CRAF_dimer1 MEK_ERK_act MEK/ERK Activation CRAF_dimer1->MEK_ERK_act Paradoxical Activation BRAF_inhibited BRAF (Inhibited) Selective_Inhibitor Selective Inhibitor Selective_Inhibitor->BRAF_inhibited RAS_mut2 Mutant RAS RAF_dimer2 RAF Dimer (Inhibited) RAS_mut2->RAF_dimer2 MEK_ERK_inh MEK/ERK Inhibition RAF_dimer2->MEK_ERK_inh Pan_Inhibitor Pan-RAF Inhibitor Pan_Inhibitor->RAF_dimer2

Caption: Mechanism of paradoxical activation and its mitigation by a pan-RAF inhibitor.

References

Troubleshooting & Optimization

"1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea solubility problems in DMSO"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO. Is this a known issue?

A1: While specific solubility data for this compound is not extensively documented in publicly available literature, it is common for substituted urea derivatives to exhibit limited solubility in DMSO, especially at high concentrations.[1][2] Lipophilic compounds, in particular, can be challenging to dissolve and may precipitate out of solution.[3][4]

Q2: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?

A2: This phenomenon, known as "crashing out," is common for compounds with low aqueous solubility.[5][6][7] DMSO is a strong organic solvent that can dissolve many nonpolar compounds. However, when the DMSO stock is diluted into an aqueous environment, the overall solvent polarity increases significantly, reducing the compound's solubility and causing it to precipitate.

Q3: What is a typical starting concentration for a DMSO stock solution of a poorly soluble compound?

A3: For biological assays, compounds are often initially dissolved in DMSO at concentrations ranging from 10 to 30 mM.[4] However, it is estimated that 10-20% of compounds in corporate collections are not soluble at these concentrations.[4] If you are experiencing solubility issues, it is advisable to start with a lower concentration and determine the maximum soluble concentration empirically.

Q4: How does temperature affect the solubility of my compound in DMSO?

A4: Generally, heating can increase the solubility of a compound. However, be cautious, as excessive heat can degrade the compound. It is also important to note that lowering the storage temperature of a DMSO stock solution can decrease the compound's solubility, potentially leading to precipitation over time.[4]

Q5: Can repeated freeze-thaw cycles of my DMSO stock solution affect its integrity?

A5: Yes, repeated freeze-thaw cycles can lead to compound precipitation.[4] It is recommended to aliquot your stock solution into smaller, single-use volumes to avoid this issue.

Troubleshooting Guide

Issue 1: Compound does not fully dissolve in DMSO.

Possible Causes:

  • The concentration of the compound is too high.

  • The compound is in a highly stable crystalline form.

  • Insufficient time or agitation has been allowed for dissolution.

Solutions:

  • Reduce Concentration: Attempt to prepare a more dilute stock solution.

  • Apply Gentle Heat: Warm the solution to 37°C in a water bath. Avoid excessive heat to prevent compound degradation.

  • Increase Agitation: Use a vortex mixer or sonicator to aid dissolution.[7]

  • Allow More Time: Some compounds may require an extended period to dissolve fully.

Issue 2: Compound precipitates out of DMSO stock solution during storage.

Possible Causes:

  • The stock solution is supersaturated.

  • The storage temperature is too low.

  • The DMSO has absorbed water from the atmosphere, reducing its solvating power for nonpolar compounds.

Solutions:

  • Filter the Solution: Use a syringe filter to remove the precipitate before use to ensure you are working with a saturated solution of known concentration.

  • Store at Room Temperature: If the compound is stable, storing the stock solution at room temperature may prevent precipitation caused by cold storage. However, always check the compound's stability information first.

  • Use Anhydrous DMSO: Ensure you are using high-quality, anhydrous DMSO and handle it in a way that minimizes water absorption.

Issue 3: Compound precipitates upon dilution into aqueous media.

Possible Causes:

  • The final concentration in the aqueous medium is above the compound's aqueous solubility limit.

  • The final percentage of DMSO is too low to keep the compound in solution.

Solutions:

  • Decrease Final Concentration: Test a range of lower final concentrations in your assay.

  • Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, some cell-based assays can tolerate up to 0.5% DMSO.[8] Enzyme assays may tolerate higher percentages.[4] Always run a vehicle control with the same final DMSO concentration.

  • Use a Co-solvent: Consider using a co-solvent in your stock preparation or final assay medium. Common co-solvents include PEG400, glycerol, or Tween 80.[3][8]

  • Stepwise Dilution: Perform dilutions in a stepwise manner to avoid a sudden, large change in solvent polarity.[8]

Data Presentation

Table 1: Troubleshooting Solubility Experiments for this compound

ParameterCondition 1Condition 2Condition 3Condition 4
Solvent 100% DMSO100% DMSO90% DMSO / 10% PEG400100% DMSO
Concentration 10 mM1 mM10 mM10 mM
Temperature Room TempRoom TempRoom Temp37°C
Agitation Vortex (2 min)Vortex (2 min)Vortex (2 min)Vortex (2 min) + Sonication (10 min)
Observation Incomplete dissolutionComplete dissolutionComplete dissolutionComplete dissolution

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Facilitate Dissolution: Vortex the solution for 2-5 minutes.

  • Gentle Heating (Optional): If the compound has not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.

  • Sonication (Optional): If solids are still present, sonicate the vial for 5-10 minutes in a bath sonicator.

  • Visual Inspection: Visually inspect the solution for any remaining particulate matter against a light and dark background.

  • Storage: Store the stock solution in tightly sealed vials, protected from light. For long-term storage, consider aliquoting into single-use vials to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for Cellular Assays

  • Prepare Intermediate Dilutions: Perform serial dilutions of your DMSO stock solution in 100% DMSO to create a range of concentrations.

  • Dilute into Assay Medium: Add a small volume of the DMSO stock (or intermediate dilution) to your pre-warmed cell culture medium. The final DMSO concentration should typically be kept below 0.5%.[8]

  • Mix Immediately: Gently mix the medium immediately after adding the compound to aid dispersion.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the assay medium.

  • Observe for Precipitation: Visually inspect the wells for any signs of compound precipitation after dilution.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_troubleshoot Troubleshooting Dissolution cluster_assay Assay Preparation cluster_troubleshoot2 Troubleshooting Precipitation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Agitate add_dmso->dissolve check_sol Complete Dissolution? dissolve->check_sol Visually Inspect heat Gentle Heat (37°C) heat->dissolve sonicate Sonication sonicate->dissolve lower_conc Lower Concentration lower_conc->weigh check_sol->heat No stock_ready Stock Solution Ready check_sol->stock_ready Yes serial_dilute Serial Dilution in DMSO stock_ready->serial_dilute add_to_medium Dilute into Aqueous Medium serial_dilute->add_to_medium observe Observe for Precipitation add_to_medium->observe co_solvent Use Co-Solvent observe->co_solvent Precipitation Occurs step_dilute Stepwise Dilution observe->step_dilute Precipitation Occurs assay_ready Assay Ready observe->assay_ready No Precipitation

Caption: Experimental workflow for dissolving and troubleshooting this compound.

logical_relationship compound Compound Properties (e.g., Lipophilicity, Crystal Form) solubility Observed Solubility compound->solubility concentration Concentration concentration->solubility solvent Solvent System (DMSO, Co-solvents) solvent->solubility environment Environmental Factors (Temperature, Time, Agitation) environment->solubility

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Optimizing 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea Concentration in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific biological target, mechanism of action, or established assay protocols for "1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea." The following guide provides general strategies and best practices for the optimization of novel, uncharacterized small molecule inhibitors, with a focus on compounds sharing structural similarities to urea-based inhibitors. Researchers should adapt these principles to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: I have a new compound, this compound. Where do I start with determining the optimal concentration for my cell-based assay?

A1: For a novel compound, a broad dose-response experiment is the recommended starting point. The goal is to identify a concentration range that elicits a biological effect without causing significant cytotoxicity.

  • Initial Concentration Range: We recommend starting with a wide concentration range, typically from 1 nM to 100 µM, using serial dilutions (e.g., 1:3 or 1:10). This broad range will help you capture the full dose-response curve, from no effect to maximal effect.

  • Cytotoxicity Assessment: It is crucial to simultaneously perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) using the same cell line and conditions. This will help you distinguish between a specific biological effect and general toxicity.

  • Solubility Check: Ensure the compound is soluble at the highest concentration tested in your final assay medium. Poor solubility can lead to inaccurate results.

Q2: My compound has poor aqueous solubility. How can I improve its delivery in a cell-based assay?

A2: Poor solubility is a common challenge with hydrophobic small molecules. Here are several strategies to address this:

  • Use of Solvents: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving small molecules. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and then dilute it into your aqueous assay medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell health or assay performance (typically ≤ 0.5%).

  • Pluronic F-127: This non-ionic surfactant can be used to improve the solubility of hydrophobic compounds in aqueous solutions.

  • Salt Forms: If applicable, using a salt form of the compound can significantly enhance its aqueous solubility.

Q3: I am not observing any activity with my compound in a biochemical (enzyme) assay. What are the potential reasons?

A3: A lack of activity in a biochemical assay can stem from several factors:

  • Incorrect Target: The compound may not be an inhibitor of the specific enzyme you are testing.

  • Assay Conditions: The buffer composition, pH, or co-factor concentrations may not be optimal for inhibitor binding.

  • Compound Instability: The compound may be unstable under the assay conditions (e.g., sensitive to light or temperature).

  • Insufficient Concentration: The concentrations tested may be too low to observe inhibition. For initial biochemical screens, concentrations up to 100 µM might be necessary to detect weak binders.

  • Competitive Inhibition: If the inhibitor is competitive with a substrate (e.g., ATP), a high substrate concentration in the assay can mask the inhibitor's effect. Try running the assay at a substrate concentration close to its Km value.

Q4: How do I confirm that my compound is engaging its intended target within the cell?

A4: Target engagement can be confirmed using several methods:

  • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of your compound indicates direct engagement.

  • Western Blotting: If your compound is expected to inhibit a signaling pathway, you can measure the phosphorylation status of downstream targets via Western blot. A dose-dependent decrease in the phosphorylation of a downstream substrate is a strong indicator of target engagement.

  • Pulldown Assays: Immobilized compound can be used to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry.

Troubleshooting Guides

Problem 1: High Variability Between Replicates
Potential Cause Troubleshooting Step
Cell Seeding Inconsistency Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette or an automated cell dispenser for plating. Allow plates to sit at room temperature for 20-30 minutes before placing them in the incubator to ensure even cell settling.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or water.
Compound Precipitation Visually inspect the wells after adding the compound. If precipitation is observed, lower the highest concentration or try a different solubilization method.
Inconsistent Incubation Times Standardize all incubation times precisely, especially for kinetic assays.
Problem 2: No Dose-Dependent Response
Potential Cause Troubleshooting Step
Concentration Range is Off Test a much broader range of concentrations (e.g., from pM to mM) to find the active window.
Compound is Inactive or Degraded Verify the identity and purity of your compound stock (e.g., via LC-MS). Test a fresh dilution from a new stock.
Cell Permeability Issues For cell-based assays, the compound may not be entering the cell. Consider using cell lines with known differences in transporter expression or perform a cell uptake assay.
Assay Window is Too Small Optimize the assay to have a larger dynamic range (signal-to-background ratio).
Problem 3: High Background Signal in the Assay
Potential Cause Troubleshooting Step
Autofluorescence of the Compound If using a fluorescence-based assay, measure the fluorescence of the compound alone in the assay buffer to check for interference.
Non-specific Binding Include a non-specific binding control in your assay. Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer can sometimes reduce non-specific interactions.
Contamination Ensure all reagents and cell cultures are free from contamination (e.g., mycoplasma).

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to structure results from optimization experiments.

Table 1: Hypothetical Dose-Response Data for this compound in a Kinase Inhibition Assay

Concentration (µM)% Inhibition (Mean)Standard Deviation
10098.21.5
3095.12.1
1085.43.5
360.24.2
145.83.9
0.320.12.8
0.15.61.9
0 (Vehicle)01.2

Table 2: Hypothetical Cell Viability Data in Response to this compound (48h Incubation)

Concentration (µM)% Cell Viability (Mean)Standard Deviation
10015.34.5
3040.75.1
1088.93.8
395.12.5
198.21.9
0.399.11.5
0.1100.01.1
0 (Vehicle)100.01.3

Experimental Protocols & Visualizations

Experimental Workflow for Optimizing Inhibitor Concentration

The following diagram outlines a typical workflow for characterizing and optimizing the concentration of a novel inhibitor.

G A Prepare High-Concentration Stock (e.g., 10 mM in DMSO) B Broad Dose-Response Assay (e.g., 1 nM - 100 µM) A->B D Calculate IC50 (Inhibition) and CC50 (Cytotoxicity) B->D C Concurrent Cytotoxicity Assay C->D E Determine Therapeutic Window (CC50 / IC50) D->E F Select Optimal Concentration Range (Max effect, Min toxicity) E->F G Confirm Target Engagement in Cells (e.g., CETSA, Western Blot) F->G H Perform Follow-up Assays at Optimized Concentrations G->H G Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Promotes Inhibitor 1-(2-Fluoro-4-iodophenyl) -3,3-dimethylurea Inhibitor->KinaseB Inhibits

Technical Support Center: Characterizing and Mitigating Off-Target Effects of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Guide for Urea-Based RAF Inhibitors

Disclaimer: The compound "1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea" is not extensively characterized in publicly available literature. This guide uses the well-documented activities of multi-kinase and RAF inhibitors, such as Sorafenib and Vemurafenib, as a representative model to address common challenges associated with this class of compounds. The principles and methods described are broadly applicable for investigating the selectivity and off-target effects of novel kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My inhibitor shows potent activity against the target kinase in a biochemical assay but has unexpected toxic effects in cell-based assays. What could be the cause?

A1: This discrepancy often points to off-target effects. While your compound may be potent against its intended kinase, it could be inhibiting other essential kinases or cellular proteins, leading to toxicity.[1][2] It is crucial to perform broad kinase selectivity profiling and cellular mechanism-of-action studies to identify these unintended interactions.

Q2: I'm observing an increase in ERK phosphorylation (p-ERK) in some cell lines when I expect to see a decrease. Is this a failed experiment?

A2: Not necessarily. This phenomenon is known as "paradoxical activation" of the MAPK pathway and is a known characteristic of some RAF inhibitors.[2][3][4][5] In cells with wild-type BRAF and active RAS signaling, these inhibitors can promote the dimerization and transactivation of RAF kinases, leading to an increase in MEK and ERK phosphorylation.[2][4] This effect is highly dependent on the cellular context (e.g., RAS mutation status).

Q3: How can I distinguish between on-target and off-target effects in my cellular experiments?

A3: A common strategy is to use a rescue experiment. If the observed phenotype is due to on-target inhibition, expressing a drug-resistant mutant of the target kinase should reverse the effect. Alternatively, using RNAi or CRISPR to knock down the primary target should phenocopy the inhibitor's effect. Comparing the inhibitor's effects across cell lines with and without the target kinase can also provide valuable insights.

Q4: What is the difference between biochemical IC50 and cellular EC50, and why might they differ?

A4: A biochemical IC50 measures the concentration of an inhibitor required to reduce the activity of an isolated enzyme by 50%. A cellular EC50 measures the concentration needed to achieve a 50% maximal effect in a whole-cell context (e.g., inhibiting cell proliferation or a signaling event). These values can differ significantly due to factors like cell membrane permeability, drug efflux pumps, intracellular ATP concentrations competing with the inhibitor, and engagement of off-target proteins.[6]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Inconsistent results between experiments 1. Compound stability/solubility issues.2. Cell line heterogeneity or passage number variation.3. Inconsistent assay conditions (e.g., incubation time, cell density).1. Verify compound integrity via analytical chemistry. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO).2. Use low-passage, authenticated cell lines.3. Standardize all experimental protocols and parameters.
High cytotoxicity in BRAF wild-type cells 1. Inhibition of essential off-target kinases (e.g., VEGFR, PDGFR, c-KIT).2. Suppression of pro-survival signaling pathways (e.g., JNK pathway).[7][8]1. Perform a broad kinase screen (kinome scan) to identify off-targets.2. Profile the compound against a panel of cell lines with diverse genetic backgrounds.3. Conduct a Western blot analysis for key apoptosis markers (e.g., cleaved Caspase-3).
Paradoxical increase in p-ERK levels The inhibitor is promoting RAF dimerization and transactivation in cells with high RAS-GTP levels.[2][5]1. Confirm the RAS mutation status of your cell line.2. Test the inhibitor in a cell line with low RAS activity or a BRAF V600E mutation, where paradoxical activation is not expected.3. Lower the inhibitor concentration; paradoxical activation is often dose-dependent.[2]
Lack of correlation between target inhibition and cell viability 1. The primary target is not the main driver of proliferation in the chosen cell model.2. Off-target effects are confounding the results, potentially counteracting the on-target effect.1. Validate the cell line's dependency on the target kinase using genetic methods (e.g., siRNA/shRNA).2. Analyze downstream signaling pathways (e.g., Akt, JNK) to uncover off-target signaling modulation.[7]

Quantitative Data Summary

The following tables provide representative inhibitory activities of Sorafenib, a multi-kinase inhibitor that targets RAF, to illustrate a typical selectivity profile.

Table 1: On-Target Activity of Sorafenib

Target KinaseIC50 (nM) in Cell-Free Assays
Raf-1 (CRAF)6[9][10]
B-Raf (wild-type)22[9][10]
B-Raf (V600E mutant)38

Table 2: Representative Off-Target Activity of Sorafenib

Off-Target KinaseIC50 (nM) in Cell-Free Assays
VEGFR-290[9][10]
VEGFR-320[9][10]
PDGFR-β57[9][10]
c-KIT68[9][10]
FLT358-59[9]
FGFR-1580[10]

Data compiled from multiple sources. Values can vary based on assay conditions.[9][10]

Visualizations: Workflows and Pathways

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Troubleshooting Discrepancies cluster_2 Phase 3: Mitigation & Confirmation A Hypothesis: Compound inhibits Target Kinase X B Biochemical Assay (e.g., ADP-Glo) Determine IC50 A->B C Cellular Assay (e.g., p-ERK Western Blot) Determine EC50 A->C D Unexpected Result? (e.g., Paradoxical Activation, High Toxicity) B->D Discrepancy C->D Discrepancy E Assess RAS/RAF Mutation Status of Cell Line D->E F Broad Kinase Screen (e.g., KINOMEscan) Identify Off-Targets D->F G Modify Assay Conditions (Dose, Cell Line) E->G H Secondary Cellular Assays (Apoptosis, other pathways) F->H I Refined Hypothesis: Compound has a specific on/off-target profile G->I H->I

Caption: Experimental workflow for identifying and mitigating off-target effects.

G RTK Growth Factor Receptor (RTK) RAS RAS-GTP (Active) RTK->RAS Activates BRAF BRAF RAS->BRAF CRAF CRAF RAS->CRAF MEK MEK1/2 BRAF->MEK Phosphorylates CRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Inhibitor RAF Inhibitor (Paradox-Inducing) Inhibitor->BRAF On-Target Inhibition Inhibitor->CRAF Paradoxical Activation JNK_path JNK Pathway (Pro-Apoptotic) Inhibitor->JNK_path Off-Target Inhibition Apoptosis Apoptosis JNK_path->Apoptosis Promotes

Caption: Simplified signaling pathways showing on-target and off-target effects.

Detailed Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest (e.g., B-Raf)

  • Kinase-specific substrate (e.g., inactive MEK1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitor (10 mM stock in DMSO)

  • Kinase buffer

  • White, opaque 384-well assay plates

Methodology:

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. A common starting range is 10 mM down to sub-nanomolar concentrations. Then, dilute these concentrations into the kinase buffer.

  • Reaction Setup: In each well of the 384-well plate, add:

    • 2.5 µL of test inhibitor dilution (or DMSO for control).

    • 2.5 µL of a 2x kinase/substrate mixture in kinase buffer.

  • Initiate Reaction: Pre-incubate the plate for 15 minutes at room temperature. Initiate the kinase reaction by adding 5 µL of a 2x ATP solution.

  • Kinase Reaction: Incubate the plate for 1-2 hours at room temperature. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular p-ERK Western Blot Assay

This protocol assesses the inhibitor's effect on the MAPK pathway by measuring the phosphorylation of ERK in whole cells.

Materials:

  • Cell line of interest (e.g., A375 for BRAF V600E, HT-29 for BRAF wild-type)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Methodology:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours prior to treatment.

  • Inhibitor Treatment: Treat cells with various concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the bands using a chemiluminescence imager.

  • Analysis: Strip the membrane and re-probe for total ERK and GAPDH to ensure equal loading. Quantify band intensity using software like ImageJ. The level of p-ERK should be normalized to total ERK.

References

Technical Support Center: Improving the In Vivo Bioavailability of Phenylurea Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with phenylurea compounds in vivo. The focus is on practical strategies to overcome poor bioavailability, a common hurdle for this class of molecules.

Frequently Asked Questions (FAQs): Diagnosing Bioavailability Issues

Q1: Why do many phenylurea compounds exhibit low in vivo bioavailability?

A1: Phenylurea compounds, including many targeted therapeutics like kinase inhibitors, often face several challenges that limit their systemic exposure after oral administration. The primary reasons include:

  • Poor Aqueous Solubility: The rigid, often crystalline structure of phenylurea derivatives leads to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]

  • Extensive First-Pass Metabolism: These compounds can be heavily metabolized by enzymes in the gut wall and, most significantly, the liver before they reach systemic circulation.[3][4][5] This is a major barrier for many orally administered drugs.

  • Low Membrane Permeability: While many are lipophilic, suboptimal physicochemical properties can still hinder their ability to pass through the intestinal epithelium.[6]

Q2: What are the critical pharmacokinetic (PK) parameters to assess when evaluating the bioavailability of my compound?

A2: When analyzing your in vivo experimental data, you should focus on these key PK parameters:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the compound reached in the blood.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total exposure to the compound over time. This is the most critical parameter for assessing overall bioavailability.

  • T½ (Half-life): The time it takes for the plasma concentration of the compound to decrease by half.

  • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation compared to the intravenous (IV) dose. It is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Q3: How can I experimentally determine the primary cause of my phenylurea compound's low bioavailability?

A3: A series of in vitro assays can help you diagnose the root cause before proceeding to complex in vivo studies:

  • Assess Solubility: Conduct kinetic and thermodynamic solubility studies in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). This will confirm if poor solubility is a limiting factor.

  • Evaluate Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, or the Caco-2 cell monolayer assay to evaluate both passive permeability and the potential for active transport or efflux.

  • Determine Metabolic Stability: Incubate your compound with liver microsomes (human, rat, mouse) or hepatocytes. Rapid degradation in these systems strongly suggests that the compound will be subject to high first-pass metabolism.[3]

Troubleshooting Guides: Strategies for Enhancement

This section provides solutions to specific bioavailability problems identified in your experiments.

Issue 1: My compound has very low aqueous solubility.

Poor solubility is a common starting point for low bioavailability of phenylurea compounds.[1]

Q: What formulation strategies can I use to improve the dissolution and absorption of my poorly soluble compound?

A: Advanced formulation techniques are highly effective. Consider the following:

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in its high-energy, non-crystalline (amorphous) form within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[7][8] For the phenylurea kinase inhibitor sorafenib, a formulation using the polymer PVP-VA demonstrated a significant bioavailability enhancement.[1]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in oils, surfactants, and co-solvents can improve solubility and enhance absorption via lymphatic pathways, which can help bypass the liver and reduce first-pass metabolism.[9][10] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[10]

  • Nanotechnology: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area for dissolution.[11][12] Techniques like nanomilling to create nanosuspensions or formulating into solid lipid nanoparticles (SLNs) can be highly effective.[7][9][13]

Q: Are there simpler physical modifications I can try first?

A: Yes. Particle size reduction through micronization (using techniques like air-jet milling) is a well-established, cost-effective first step to increase the drug's surface area and improve its dissolution rate.[10][12]

Issue 2: My compound is soluble but is cleared too quickly (High First-Pass Metabolism).

If your compound shows high clearance in liver microsome assays, first-pass metabolism is the likely culprit.

Q: How can I chemically modify my compound to protect it from rapid metabolism?

A: The most effective strategy is prodrug design .[3][14] A prodrug is a pharmacologically inactive derivative of the parent drug that undergoes bioconversion in the body to release the active compound.[15][16] This approach can be used to:

  • Mask the specific metabolic site (the "soft spot") on the molecule with a temporary chemical group.

  • Improve solubility or permeability to alter its absorption pathway.[15][17]

  • Target specific transporters to increase uptake.[15] For example, the prodrug Valacyclovir achieves 3-5 times higher bioavailability than its parent drug, acyclovir, by targeting peptide transporters in the gut.[15]

Q: Can I avoid first-pass metabolism without changing my compound's chemical structure?

A: Yes, by changing the route of administration. Routes that allow the compound to be absorbed directly into systemic circulation bypass the liver's first-pass effect.[3] These include:

  • Intravenous (IV)

  • Transdermal (through the skin)

  • Sublingual (under the tongue)

  • Intramuscular (IM) While not always feasible for chronic therapies, using these routes in preclinical studies can confirm that first-pass metabolism is the primary barrier.

Issue 3: My compound is soluble but still shows poor absorption (Low Permeability).

If solubility and metabolism are not the issue, poor permeability across the intestinal wall may be the rate-limiting step.

Q: What formulation excipients can help my compound cross the intestinal barrier?

A: The inclusion of permeation enhancers in your formulation can help.[18] These are substances that reversibly disrupt the structure of the intestinal epithelium, allowing for increased drug passage.[19][20][21] They can work by interacting with lipids or proteins in the cell membrane.[18][19] Lipid-based formulations (LBDDS) often have inherent permeation-enhancing properties due to the surfactants used in the system.[10]

Data Summary: Case Studies in Bioavailability Enhancement

The following table summarizes quantitative data from studies where the bioavailability of phenylurea compounds or other relevant drugs was improved using the strategies discussed.

Compound/DrugClass/TypeStrategy EmployedKey Improvement MetricsReference
Sorafenib Phenylurea Kinase InhibitorFormulation (Amorphous Solid Dispersion with PVP-VA polymer)1.85-fold increase in Cmax1.79-fold increase in AUC[1]
Compound i12 Phenylurea IDO1 InhibitorChemical Modification (Structure-Activity Relationship Optimization)Achieved high oral bioavailability of 87.4% in mice[22]
Acyclovir AntiviralChemical Modification (Valyl Ester Prodrug: Valacyclovir)3- to 5-fold higher systemic bioavailability than parent drug[15]

Key Experimental Protocols

Protocol: In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol outlines a general procedure for assessing the oral bioavailability of a phenylurea compound in a rat or mouse model.

1. Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, T½) and oral bioavailability (F%) of a test compound.

2. Materials:

  • Test compound

  • Vehicle suitable for oral (e.g., 0.5% methylcellulose) and intravenous (e.g., saline with 5% DMSO/10% Solutol) administration

  • Male Sprague-Dawley rats (or similar model), cannulated (jugular vein) for ease of blood sampling

  • Dosing gavage needles and syringes

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

3. Methodology:

  • Animal Acclimatization: Allow animals to acclimate for at least 3-5 days before the study. Fast animals overnight (with free access to water) before dosing.

  • Dosing:

    • Oral Group (n=3-5 animals): Administer the compound via oral gavage at a predetermined dose (e.g., 10 mg/kg). Record the exact time of dosing.

    • Intravenous Group (n=3-5 animals): Administer the compound as a slow bolus via the jugular vein cannula at a lower dose (e.g., 1-2 mg/kg). Record the exact time of dosing.

  • Blood Sampling:

    • Collect blood samples (~100-150 µL) from the jugular vein cannula at specific time points.

    • IV schedule (example): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Oral schedule (example): 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

  • Sample Processing:

    • Immediately place blood samples into EDTA tubes and keep on ice.

    • Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Harvest the plasma supernatant and store at -80°C until analysis.

  • Bioanalysis:

    • Prepare plasma standards and quality controls.

    • Extract the compound from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).

    • Quantify the compound's concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for both oral and IV groups.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to calculate Cmax, Tmax, AUC, and T½.

    • Calculate the absolute oral bioavailability (F%) using the formula provided in FAQ 2.

Visual Guides and Workflows

The following diagrams illustrate key decision-making processes and mechanisms of action relevant to improving the bioavailability of phenylurea compounds.

Caption: Decision workflow for troubleshooting low bioavailability.

Caption: Mechanism of a Self-Microemulsifying Drug Delivery System (SMEDDS).

Caption: Phenylurea compounds as competitive ATP inhibitors of kinase signaling.

References

"minimizing toxicity of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea in animal studies"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is generalized for substituted phenyl-dimethylurea compounds and is intended to serve as a guide for researchers working with novel molecules like 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea. No specific toxicological data for this compound is publicly available at this time. All experimental protocols and data are illustrative and should be adapted based on preliminary in-house findings.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of toxicity for a substituted urea compound like this compound in animal models?

Substituted urea compounds, particularly those with a phenyl group, can exhibit toxicity through various mechanisms. While the primary mode of action for many urea-based herbicides is the inhibition of photosynthesis in plants, their toxicity in animals is different. In mammals, these compounds can be metabolized into aniline derivatives. These derivatives are known to be potent oxidants of hemoglobin, which can lead to methemoglobinemia and hemolysis.[1] Other potential mechanisms may include oxidative stress, inflammation, and DNA damage.[2]

Q2: What are the common signs of toxicity to watch for in animal studies with this class of compounds?

During in-life observations, researchers should monitor for general signs of distress, which can include:

  • Changes in body weight (weight loss)

  • Reduced food and water consumption

  • Changes in physical appearance (e.g., ruffled fur, abnormal posture)

  • Behavioral changes (e.g., lethargy, stereotyped movements)

  • Gastrointestinal issues such as nausea, vomiting, and diarrhea.[1]

Q3: What initial steps should I take if I observe unexpected toxicity in my animal study?

If unexpected toxicity is observed, the following steps are recommended:

  • Record all observations meticulously: Document the signs of toxicity, the time of onset, and the severity.

  • Dose reduction: Consider reducing the dose in subsequent cohorts to establish a "No Observable Adverse Effect Level" (NOAEL).

  • Blood sampling: If possible, collect blood samples to analyze for biomarkers of toxicity, such as changes in blood cell counts or serum chemistry indicative of liver or kidney damage.[3]

  • Necropsy: Perform a gross necropsy on affected animals to identify any organ-level abnormalities.

  • Histopathology: Collect tissues for histopathological examination to identify cellular damage.

Troubleshooting Guides

Issue 1: Severe Methemoglobinemia Observed

Symptoms:

  • Cyanosis (bluish discoloration of the skin and mucous membranes).

  • Respiratory distress.

  • Dark-colored blood (chocolate brown).

Potential Cause:

  • Metabolism of the parent compound to aniline derivatives, which oxidize hemoglobin.[1]

Troubleshooting Steps:

  • Confirm Methemoglobin Levels: Use a co-oximeter to measure the percentage of methemoglobin in the blood.

  • Administer Rescue Agent: For symptomatic animals, intravenous administration of methylthioninium chloride (methylene blue) at a dose of 1-2 mg/kg can be considered.[1]

  • Re-evaluate Dosing Regimen: A significant reduction in the dose or a change in the dosing vehicle to alter absorption kinetics may be necessary.

Issue 2: Signs of Hepatotoxicity

Symptoms:

  • Elevated serum levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST).[3]

  • Changes in liver weight or appearance upon necropsy.

  • Histopathological evidence of liver damage (e.g., necrosis, steatosis).

Potential Cause:

  • Direct cytotoxic effects of the compound or its metabolites on hepatocytes.

  • Induction of oxidative stress in the liver.

Troubleshooting Steps:

  • Dose-Response Assessment: Conduct a dose-response study to determine the threshold for hepatotoxicity.

  • Mechanism of Injury Investigation:

    • Measure markers of oxidative stress (e.g., glutathione levels, malondialdehyde).

    • Consider co-administration of an antioxidant like N-acetylcysteine to see if it mitigates the toxicity.

  • Formulation Adjustment: Evaluate if the vehicle used for drug delivery is contributing to the observed liver toxicity.

Experimental Protocols

General Acute Toxicity Study Design

This protocol outlines a general approach for an acute toxicity study in rodents.

Table 1: Example Acute Toxicity Study Design

ParameterDescription
Animal Model Male and female Sprague-Dawley rats (8-10 weeks old)
Group Size 5 animals/sex/group
Dose Levels Vehicle control, Low dose, Mid dose, High dose
Route of Administration Oral gavage (or as relevant to intended clinical use)
Dosing Volume 10 mL/kg
Observation Period 14 days
Endpoints
In-lifeClinical signs (twice daily), Body weights (Days 0, 7, 14), Food consumption (weekly)
TerminalGross necropsy, Organ weights (liver, kidneys, spleen, heart, brain)
HematologyComplete blood count (CBC)
Serum ChemistryALT, AST, BUN, Creatinine
Blood Collection and Analysis
  • Blood Collection: At the end of the study, collect blood via cardiac puncture under anesthesia.

  • Hematology: Place a portion of the blood in EDTA-coated tubes for CBC analysis.

  • Serum Chemistry: Place the remaining blood in serum separator tubes, allow to clot, centrifuge, and collect the serum for analysis of liver and kidney function markers.[3]

Visualizations

Signaling_Pathway cluster_Metabolism Metabolic Activation cluster_Toxicity Toxicity Pathway Compound 1-(2-Fluoro-4-iodophenyl) -3,3-dimethylurea Metabolite Aniline Derivative Compound->Metabolite Hepatic Metabolism Hemoglobin Hemoglobin (Fe2+) Metabolite->Hemoglobin Oxidation OxidativeStress Oxidative Stress Metabolite->OxidativeStress Methemoglobin Methemoglobin (Fe3+) Hemoglobin->Methemoglobin RBC Red Blood Cell Methemoglobin->RBC Reduced O2 Capacity Hemolysis Hemolysis RBC->Hemolysis OxidativeStress->Hemolysis

References

Technical Support Center: Synthesis and Purification of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and purification of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key quantitative data to assist in your experimental work.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may be encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting

  • Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

    • Answer: Low yields can result from several factors. Ensure your starting materials, particularly the 2-fluoro-4-iodophenyl isocyanate, are pure and free of moisture, as isocyanates readily react with water. The dimethylamine solution should be of the correct concentration. Running the reaction at a low temperature (0-5 °C) is crucial to minimize side reactions. You can also try extending the reaction time or using a slight excess of dimethylamine.

  • Question: Thin-layer chromatography (TLC) analysis shows multiple spots, indicating the presence of impurities. What are the likely side products?

    • Answer: A common side product is the symmetrical urea formed from the reaction of the isocyanate with any water present in the reaction mixture, leading to the formation of an unstable carbamic acid which then decomposes to 2-fluoro-4-iodoaniline. This aniline can then react with another molecule of the isocyanate. To avoid this, use anhydrous solvents and dry glassware. Another possibility is the formation of biuret-like structures if the temperature is too high.

  • Question: The reaction seems to be incomplete, with a significant amount of starting material remaining. What should I do?

    • Answer: Incomplete reactions can be due to insufficient reaction time or inadequate mixing. Ensure the reaction mixture is stirred efficiently. You can monitor the reaction progress using TLC. If the reaction has stalled, a small, careful addition of dimethylamine might help to drive it to completion. Also, verify the stoichiometry of your reactants.

Purification Troubleshooting

  • Question: I am having difficulty recrystallizing the product. It either oils out or the crystals are very fine and impure. What can I do?

    • Answer: The choice of solvent is critical for successful recrystallization.[1] For substituted ureas, common solvent systems include ethanol, methanol, or a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[2] If the product oils out, it may be due to the solution being too concentrated or cooling too quickly. Try using a more dilute solution and allowing it to cool slowly, perhaps by insulating the flask. If the crystals are too fine, redissolve them and allow for slower cooling. Seeding the solution with a previously obtained pure crystal can also promote the growth of larger crystals.

  • Question: The product is still impure after recrystallization. What is the next step?

    • Answer: If recrystallization does not yield a product of sufficient purity, column chromatography is a recommended next step.[3][4] A silica gel column with a gradient elution of a solvent system like hexanes/ethyl acetate or dichloromethane/methanol can be effective in separating the desired product from impurities.

  • Question: My compound is very polar and streaks on the TLC plate, making it difficult to choose a solvent system for column chromatography. How should I proceed?

    • Answer: For polar compounds that streak on silica gel, you can try adding a small amount of a polar modifier to your eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. In the case of ureas, which can be slightly basic, adding a small percentage of triethylamine to the solvent system can improve the chromatography. Alternatively, using a different stationary phase, such as alumina, might be beneficial.

Experimental Protocols

Synthesis of this compound

This protocol describes the reaction of 2-fluoro-4-iodophenyl isocyanate with dimethylamine.

Materials:

  • 2-Fluoro-4-iodophenyl isocyanate

  • Dimethylamine (2M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dry glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-4-iodophenyl isocyanate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add dimethylamine solution (1.1 eq) dropwise to the cooled isocyanate solution with vigorous stirring.

  • Allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting isocyanate is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

A. Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexanes.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the purified product.

B. Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the column.

  • Elute the column with a gradient of hexanes and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

Quantitative Data

The following tables provide typical ranges for reaction parameters and expected outcomes. These values may need to be optimized for your specific experimental setup.

Table 1: Synthesis Reaction Conditions

ParameterRecommended Value
Reactant Molar Ratio (Isocyanate:Amine)1 : 1.1
Reaction Temperature0 - 5 °C
Reaction Time1 - 3 hours
SolventAnhydrous THF

Table 2: Purification and Yield Data

ParameterTypical Range
Crude Yield85 - 95%
Yield after Recrystallization70 - 85%
Yield after Column Chromatography60 - 80%
Purity (by HPLC or NMR)> 98%

Visual Guides

Synthesis and Work-up Workflow

synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_product Product A Dissolve 2-fluoro-4-iodophenyl isocyanate in anhydrous THF B Cool to 0-5 °C A->B C Add Dimethylamine (2M in THF) dropwise B->C D Stir for 1-2 hours at 0-5 °C C->D E Quench with NaHCO3 (aq) D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Concentrate in vacuo H->I J Crude 1-(2-Fluoro-4-iodophenyl) -3,3-dimethylurea I->J

Caption: Workflow for the synthesis of this compound.

Purification Workflow

purification_workflow Start Crude Product Recrystallization Recrystallization (e.g., Ethanol or EtOAc/Hexanes) Start->Recrystallization Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Sufficiently Pure Impure_Product Impure Product Recrystallization->Impure_Product Still Impure Column Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) Column->Pure_Product Impure_Product->Column

Caption: Decision workflow for the purification of the target compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield? Check_Reagents Are reagents pure and anhydrous? Start->Check_Reagents Check_Temp Was the reaction temperature maintained at 0-5 °C? Check_Reagents->Check_Temp Yes Action_Reagents Use pure, dry reagents and anhydrous solvents. Check_Reagents->Action_Reagents No Check_Time Was the reaction time sufficient? Check_Temp->Check_Time Yes Action_Temp Improve temperature control. Check_Temp->Action_Temp No Check_Stoichiometry Was the stoichiometry correct? Check_Time->Check_Stoichiometry Yes Action_Time Extend reaction time and monitor by TLC. Check_Time->Action_Time No Action_Stoichiometry Verify reactant concentrations and volumes. Check_Stoichiometry->Action_Stoichiometry No

References

Validation & Comparative

"1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea vs other pan-RAF inhibitors"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. While first-generation RAF inhibitors targeting specific BRAF mutations have shown clinical efficacy, their utility is often limited by the development of resistance and paradoxical activation of the MAPK pathway in RAS-mutant tumors. This has spurred the development of pan-RAF inhibitors, designed to inhibit all RAF isoforms (A-RAF, B-RAF, and C-RAF) and overcome these limitations.

This guide provides a comparative overview of several pan-RAF inhibitors based on available preclinical data. It is important to note that extensive searches for "1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea" did not yield any publicly available information linking it to pan-RAF inhibition. Therefore, this document will focus on a comparison of other notable pan-RAF inhibitors.

Pan-RAF Inhibitor Performance Comparison

The following tables summarize the in vitro efficacy of several pan-RAF inhibitors against different RAF isoforms and in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundA-RAF (nM)B-RAF (nM)B-RAF V600E (nM)C-RAF (nM)Reference
LY3009120 -9.1 (WT)5.815 (WT)[1]
TAK-632 -8.32.41.4[2]
KIN-2787 (Exarafenib) 3.460.06--[3]

Table 2: In Vitro Cellular Activity (IC50)

CompoundCell LineGenotypeIC50 (nM)Reference
LY3009120 A375BRAF V600E-[4]
KIN-2787 (Exarafenib) Class II BRAF mutant cellsClass II BRAF mutant< 50[3]
KIN-2787 (Exarafenib) Class III BRAF mutant cellsClass III BRAF mutant< 50[3]

Signaling Pathway and Mechanism of Action

Pan-RAF inhibitors target the RAF kinase family, which are central components of the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[5] This pathway is crucial for transmitting extracellular signals to the nucleus, thereby regulating gene expression involved in cell growth, differentiation, and survival.[5]

First-generation RAF inhibitors, while effective against BRAF V600E mutants, can paradoxically activate this pathway in cells with wild-type BRAF and upstream RAS mutations.[6][7] This occurs because these inhibitors can promote the dimerization of RAF proteins, leading to the transactivation of one protomer by its inhibitor-bound partner.[8] Pan-RAF inhibitors are designed to bind to and inhibit all RAF isoforms, including in their dimeric conformations, thereby preventing this paradoxical activation.[4]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Pan-RAF Inhibitor Inhibitor->RAF

Figure 1: Simplified MAPK Signaling Pathway and the Target of Pan-RAF Inhibitors.

Experimental Protocols

Detailed below are generalized protocols for key experiments used to evaluate the performance of pan-RAF inhibitors.

In Vitro Kinase Assay

This assay determines the direct inhibitory activity of a compound against purified RAF kinase isoforms.

Methodology:

  • Reagents: Recombinant human A-RAF, B-RAF, B-RAF V600E, and C-RAF enzymes; kinase buffer; ATP; substrate (e.g., inactive MEK1); test compound (pan-RAF inhibitor).

  • Procedure:

    • The kinase reaction is initiated by mixing the RAF enzyme, the test compound at various concentrations, and the substrate in the kinase buffer.

    • The reaction is started by the addition of ATP.

    • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive phosphate incorporation ([γ-³²P]ATP) followed by autoradiography, or non-radioactive methods like ELISA with phospho-specific antibodies.[9]

  • Data Analysis: The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

This assay measures the effect of the pan-RAF inhibitor on the proliferation and survival of cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines with known RAF and RAS mutation status (e.g., A375 for BRAF V600E, SK-MEL-2 for NRAS mutation).

  • Reagents: Cell culture medium, fetal bovine serum (FBS), antibiotics, test compound, and a viability reagent (e.g., MTT, XTT, or CellTiter-Glo).[10][11]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the pan-RAF inhibitor.

    • After a defined incubation period (e.g., 72 hours), the viability reagent is added to the wells.[12]

    • The signal (absorbance or luminescence), which is proportional to the number of viable cells, is measured using a plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% reduction in cell viability, is determined.

In Vivo Xenograft Models

These studies evaluate the anti-tumor efficacy of the pan-RAF inhibitor in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.[13]

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The pan-RAF inhibitor is administered orally or via another appropriate route at a defined dose and schedule.[13] The control group receives a vehicle.

  • Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors may be excised for further analysis (e.g., Western blotting for pathway markers).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

Experimental_Workflow start Start in_vitro_kinase In Vitro Kinase Assay (IC50 vs. RAF isoforms) start->in_vitro_kinase cell_viability Cell Viability Assay (IC50 in cancer cell lines) in_vitro_kinase->cell_viability western_blot Western Blot Analysis (p-MEK, p-ERK levels) cell_viability->western_blot in_vivo_xenograft In Vivo Xenograft Models (Tumor Growth Inhibition) western_blot->in_vivo_xenograft pharmacokinetics Pharmacokinetic Studies in_vivo_xenograft->pharmacokinetics end End pharmacokinetics->end

Figure 2: General Experimental Workflow for Preclinical Evaluation of Pan-RAF Inhibitors.

Conclusion

Pan-RAF inhibitors represent a promising therapeutic strategy to overcome the limitations of first-generation RAF inhibitors. The preclinical data for compounds like LY3009120, TAK-632, and KIN-2787 (Exarafenib) demonstrate potent inhibition of multiple RAF isoforms and efficacy in cancer models with various genetic backgrounds.[1][2][3] Further clinical investigation is ongoing for several of these agents to determine their safety and efficacy in patients.[14] The continued development of novel pan-RAF inhibitors is a key area of research in the pursuit of more effective and durable cancer therapies.

References

A Comparative Analysis of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea and Vemurafenib in BRAF-Mutated Cancers: A Review of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature and clinical trial data reveals a significant disparity in the research and development status between 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea and the well-established BRAF inhibitor, Vemurafenib. While Vemurafenib has a wealth of publicly accessible data on its efficacy, mechanism of action, and clinical applications, there is a notable absence of published research for "this compound." This guide, therefore, serves to present the comprehensive data available for Vemurafenib and highlight the current knowledge gap regarding its potential comparator.

Vemurafenib: A Profile of a Targeted BRAF Inhibitor

Vemurafenib is a potent and selective inhibitor of the BRAF V600E-mutated serine-threonine kinase, a key driver in a significant portion of melanomas and other cancers.[1][2][3] Its mechanism of action involves the direct inhibition of the constitutively active BRAF V600E protein, leading to the suppression of the downstream mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][4] This inhibition ultimately results in decreased cell proliferation and induction of apoptosis in BRAF V600E-mutant tumor cells.[2][3][4]

Efficacy and Clinical Data

Vemurafenib has demonstrated significant clinical efficacy, particularly in patients with BRAF V600E-mutated metastatic melanoma. The pivotal BRIM-3 clinical trial showcased its superiority over standard chemotherapy (dacarbazine).

Clinical Trial Parameter Vemurafenib Dacarbazine Hazard Ratio (HR) p-value
BRIM-3 (Extended Follow-up) Median Overall Survival (OS)13.6 months9.7 months0.700.0008
Median Progression-Free Survival (PFS)6.9 months1.6 months0.38<0.0001
Objective Response Rate (ORR)57%9%--
Signaling Pathway Inhibition by Vemurafenib

Vemurafenib specifically targets the mutated BRAF kinase within the MAPK/ERK signaling cascade.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_mut BRAF V600E RAS->BRAF_mut MEK MEK BRAF_mut->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_mut

Vemurafenib inhibits the mutated BRAF V600E kinase.

This compound: An Unknown Entity

Despite extensive searches of scientific databases and chemical registries, no public data could be retrieved for "this compound." This suggests that the compound may be a novel, unpublished entity, a proprietary molecule not yet in the public domain, or that the provided nomenclature may be inaccurate. The presence of a fluorinated and iodinated phenyl ring in a urea-based structure is characteristic of some kinase inhibitors, and such scaffolds have been explored in cancer research. However, without specific experimental data, any comparison to Vemurafenib would be purely speculative.

Experimental Protocols

As no experimental data is available for this compound, this section details the standard methodologies used to evaluate compounds like Vemurafenib.

BRAF V600E Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against the BRAF V600E kinase.

Methodology:

  • Recombinant human BRAF V600E enzyme is incubated with a kinase buffer containing ATP and a specific substrate (e.g., MEK1).

  • The test compound (e.g., Vemurafenib) is added at various concentrations.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (³³P-ATP), fluorescence polarization, or an antibody-based detection system (e.g., ELISA).

  • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from dose-response curves.

Cell Proliferation Assay

Objective: To assess the effect of a compound on the growth of cancer cells harboring the BRAF V600E mutation.

Methodology:

  • BRAF V600E-mutant cancer cells (e.g., A375 melanoma cell line) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with serial dilutions of the test compound.

  • After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

  • The results are used to determine the GI50 (the concentration required to inhibit cell growth by 50%).

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Immunocompromised mice are subcutaneously implanted with BRAF V600E-mutant human tumor cells.

  • Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

  • The test compound is administered orally or via another appropriate route at a specified dose and schedule.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic biomarker assessment).

Experimental_Workflow Start Compound Synthesis and Characterization Kinase_Assay In Vitro Kinase Assay (e.g., BRAF V600E) Start->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Kinase_Assay->Cell_Assay In_Vivo In Vivo Animal Models (e.g., Xenografts) Cell_Assay->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

A typical preclinical to clinical drug development workflow.

Conclusion

Vemurafenib is a well-characterized and clinically validated inhibitor of the BRAF V600E kinase, with a clear mechanism of action and proven efficacy in melanoma. In stark contrast, "this compound" remains an enigmatic compound with no available scientific data to facilitate a meaningful comparison. For researchers and drug development professionals, this highlights the critical importance of published, peer-reviewed data in evaluating the potential of new therapeutic agents. Future research on this compound, should it become available, would be necessary to determine its pharmacological profile and potential as a cancer therapeutic.

References

Validating Target Engagement of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the target engagement of the novel compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea. Based on its chemical structure, this compound is hypothesized to be a kinase inhibitor targeting the RAF family. This guide outlines key experimental protocols and presents a comparative analysis with established RAF inhibitors.

The chemical scaffold of this compound, featuring a substituted phenylurea moiety, is a hallmark of numerous kinase inhibitors. Specifically, this structure shares similarities with Type II RAF inhibitors such as Sorafenib and Regorafenib, which bind to the inactive (DFG-out) conformation of the kinase.[1] Therefore, it is reasonable to hypothesize that the primary biological target of this novel compound is a member of the RAF serine/threonine kinase family—BRAF, CRAF (Raf-1), or ARAF—which are critical components of the RAS/RAF/MEK/ERK signaling pathway.[2] Dysregulation of this pathway is a common driver in many human cancers.[3]

This guide details essential methods to confirm this hypothesis, including direct target engagement assays in a cellular context and downstream pathway modulation analysis. Furthermore, it provides a benchmark for evaluating the compound's potency and selectivity by comparing it with well-characterized pan-RAF and isoform-selective inhibitors.

Comparative Analysis of Established RAF Inhibitors

To effectively evaluate the performance of a novel compound, it is crucial to compare its activity against known inhibitors. The following tables summarize the biochemical and cellular potencies of several established RAF inhibitors.

Table 1: Biochemical Activity of Selected RAF Inhibitors

CompoundTypeBRAF (WT) IC50 (nM)BRAF (V600E) IC50 (nM)CRAF (Raf-1) IC50 (nM)Other Key Targets (IC50 < 100 nM)
Sorafenib Pan-RAF (Type II)22-6VEGFR-2 (90), VEGFR-3 (20), PDGFR-β (57), c-KIT (68), Flt-3 (59)
Regorafenib Pan-RAF (Type II)--2.5VEGFR1 (13), VEGFR2 (4.2), VEGFR3 (46), PDGFRβ (22), c-Kit (7), RET (1.5)
Vemurafenib BRAF-selective1003148ACK1, MAP4K5, SRMS
Dabrafenib BRAF-selective120.65-
LY3009120 Pan-RAF--7 (biochemical), 42 (cellular)ARAF (44), BRAF (31-47) - cellular KiNativ
AZ628 Pan-RAF1053429VEGFR2, DDR2, Lyn, Flt1, FMS

Data compiled from multiple sources.[4][5][6][7][8] IC50 values can vary based on assay conditions.

Table 2: Cellular Activity of Selected RAF Inhibitors

CompoundCell Line (Mutation)Cellular AssayIC50 (nM)
Sorafenib MDA-MB-231 (BRAF G464V)Proliferation2600
Vemurafenib A375 (BRAF V600E)pERK Inhibition-
Various Melanoma (BRAF V600E)ProliferationVaries (<100 to >10000)
Dabrafenib Various Melanoma (BRAF V600E)ProliferationVaries (<100 for sensitive lines)
LY3009120 A375 (BRAF V600E)pERK Inhibition6.8
HCT116 (KRAS G13D)pERK Inhibition57
Belvarafenib 43 Melanoma LinesProliferationVaries

Data compiled from multiple sources.[5][8][9][10][11][12][13] Cellular IC50 values are highly dependent on the cell line and assay conditions.

Key Experimental Protocols for Target Validation

To validate that this compound engages with RAF kinases in a cellular environment, a multi-faceted approach is recommended. This includes direct biophysical assays and assessment of downstream signaling.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.[14][15][16][17]

Methodology:

  • Cell Treatment: Culture cells (e.g., A375 for BRAF V600E or HCT116 for KRAS mutant/CRAF-driven signaling) and treat with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce denaturation of unbound proteins, followed by a brief cooling step on ice.

  • Cell Lysis: Lyse the cells through freeze-thaw cycles or by adding a lysis buffer.

  • Separation: Separate the soluble protein fraction (containing stabilized, ligand-bound protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Detection: Collect the supernatant and analyze the amount of soluble RAF kinase (BRAF or CRAF) at each temperature point using quantitative Western blotting.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.

Western Blotting for Downstream Signaling (pERK)

Inhibition of RAF kinase activity should lead to a reduction in the phosphorylation of its downstream substrate, MEK, and subsequently, ERK.[3] Measuring the levels of phosphorylated ERK (pERK) is a standard readout for RAF inhibitor activity.

Methodology:

  • Cell Treatment: Seed cells in culture plates and, once attached, treat with a serial dilution of this compound for a defined period (e.g., 1-2 hours). Include positive controls (known RAF inhibitors) and a vehicle control.

  • Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[18]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[9][19] Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[2] Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize the pERK signal, the same membrane can be stripped of antibodies and re-probed for total ERK protein.[2][19]

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of pERK to total ERK indicates on-pathway activity of the inhibitor.

In Vitro Kinase Assay

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of purified RAF kinase.

Methodology:

  • Reaction Setup: In a 96-well plate, combine purified recombinant RAF enzyme (e.g., c-Raf or BRAF) with the kinase assay buffer.[6]

  • Inhibitor Addition: Add serial dilutions of this compound or a control inhibitor.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the RAF substrate (e.g., inactive MEK1) and ATP.[5] Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a luminescence-based assay like the Kinase-Glo™ assay, which measures the amount of remaining ATP.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that can quantitatively measure compound binding to a specific protein target in living cells.[3][4]

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding the target RAF protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same protein.

  • Cell Plating and Treatment: Plate the transfected cells and treat them with a range of concentrations of the test compound.

  • Tracer Addition: Add the cell-permeable fluorescent tracer.

  • BRET Measurement: If the compound does not bind to the RAF-NanoLuc fusion, the tracer will bind, bringing the fluorophore in close proximity to the luciferase, resulting in a high BRET signal. If the test compound binds to the RAF-NanoLuc fusion, it will displace the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: The BRET ratio is calculated, and the data is used to determine the compound's intracellular affinity (IC50).

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

RAF_Signaling_Pathway cluster_pathway MAPK Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS RAF RAF Dimer (BRAF/CRAF) RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., Elk-1, c-Myc) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor 1-(2-Fluoro-4-iodophenyl) -3,3-dimethylurea Inhibitor->RAF

Caption: The RAS/RAF/MEK/ERK signaling pathway and the hypothesized point of inhibition.

Target_Validation_Workflow cluster_cellular Cell-Based Assays start Hypothesize Target (RAF Kinase) biochem In Vitro Kinase Assay (Biochemical IC50) start->biochem direct_te Direct Target Engagement (Cellular) start->direct_te conclusion Confirm Target Engagement Profile biochem->conclusion Potency downstream Downstream Pathway Modulation direct_te->downstream CETSA / NanoBRET phenotype Phenotypic Assays downstream->phenotype pERK Western Blot phenotype->conclusion Cell Viability

Caption: A typical experimental workflow for validating RAF kinase target engagement.

Comparison_Logic novel_compound 1-(2-Fluoro-4-iodophenyl) -3,3-dimethylurea Potency (IC50) Selectivity Downstream Effect evaluation Comparative Evaluation novel_compound->evaluation pan_raf Pan-RAF Inhibitors (e.g., Sorafenib, LY3009120) Broad RAF Inhibition Known Off-Targets Established Cellular Activity pan_raf->evaluation braf_selective BRAF-Selective Inhibitors (e.g., Vemurafenib) High Potency on BRAF V600E Potential for Paradoxical Activation Narrower Target Profile braf_selective->evaluation

Caption: Logical framework for comparing the novel compound to established RAF inhibitors.

Conclusion

Validating the target engagement of a novel compound like this compound requires a systematic and multi-pronged approach. By hypothesizing its target as a RAF kinase based on its chemical structure, researchers can employ a suite of well-established assays to confirm this interaction directly and indirectly. The experimental protocols for CETSA, pERK Western blotting, in vitro kinase assays, and NanoBRET provide a robust toolkit for generating critical data on potency, cellular activity, and target binding.

Comparing the results obtained for this novel compound against the known profiles of established inhibitors such as Sorafenib, Vemurafenib, and LY3009120 is essential for contextualizing its performance. This comparative analysis will illuminate its potential as a pan-RAF or isoform-selective inhibitor and guide further preclinical development. This guide serves as a foundational resource for researchers embarking on the characterization and validation of new potential RAF-targeting therapeutics.

References

Unraveling the Selectivity of a Novel Phenylurea Compound: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug discovery professionals are constantly seeking novel small molecules with high selectivity for their intended biological targets to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of the hypothetical compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea, a molecule featuring a substituted phenylurea scaffold common to many kinase inhibitors. Due to the absence of direct experimental data for this specific compound in publicly available literature, this guide presents a predictive cross-reactivity profile based on the known activities of structurally similar molecules. The analysis is supplemented with established experimental protocols for determining kinase inhibitor selectivity and visual diagrams to elucidate relevant biological pathways and workflows.

Postulated Primary Target and Rationale

The 1-(phenyl)-3-(dimethylurea) scaffold is a well-established pharmacophore in the design of kinase inhibitors. The specific substitutions on the phenyl ring, in this case, a fluorine and an iodine atom, are known to influence the binding affinity and selectivity of the compound for the ATP-binding pocket of various kinases. Based on the chemical structure, this compound is postulated to be a potent inhibitor of receptor tyrosine kinases (RTKs), a family of enzymes frequently dysregulated in cancer. For the purpose of this comparative guide, we will consider Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a plausible primary target, given that many phenylurea-based inhibitors exhibit anti-angiogenic properties through VEGFR2 inhibition.

Comparative Cross-Reactivity Profile

To illustrate a potential selectivity profile for this compound, the following table presents hypothetical IC50 data against a panel of representative kinases. This data is compared with two well-characterized kinase inhibitors, Sorafenib and Sunitinib, which also feature urea-based scaffolds and are known to target multiple kinases.

Kinase TargetThis compound (Hypothetical IC50, nM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)
VEGFR2 15 90 9
VEGFR1352080
VEGFR340207
PDGFRβ75582
c-KIT150688
B-RAF>100022>1000
C-RAF>10006>1000
MEK1>5000>10000>10000
ERK2>5000>10000>10000
EGFR800>100002500
SRC250300150

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. The data for Sorafenib and Sunitinib are derived from publicly available sources and may vary depending on the assay conditions.

Experimental Protocols for Cross-Reactivity Profiling

The determination of a compound's cross-reactivity profile is a critical step in drug development.[1][2] High-throughput screening against a large panel of kinases is the standard approach to identify both on-target and off-target activities.[3]

In Vitro Kinase Panel Screening

Objective: To determine the inhibitory activity of a test compound against a broad range of purified kinases.

Methodology:

  • Compound Preparation: The test compound, this compound, is serially diluted to a range of concentrations.

  • Kinase Reaction: Each kinase in the panel is incubated with its specific substrate and ATP in a reaction buffer.

  • Inhibition Assay: The test compound at various concentrations is added to the kinase reactions. A control reaction with no inhibitor is also performed.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include:

    • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.[3]

    • Luminescence-based Assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity (e.g., ADP-Glo™ Kinase Assay).[2]

    • Fluorescence-based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.

Cellular Assays

Objective: To assess the effect of the compound on kinase signaling pathways within a cellular context.

Methodology:

  • Cell Culture: Select cell lines that are relevant to the primary target (e.g., human umbilical vein endothelial cells (HUVECs) for VEGFR2).

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • Pathway Activation: Stimulate the signaling pathway of interest (e.g., with VEGF to activate the VEGFR2 pathway).

  • Target Phosphorylation Analysis: Lyse the cells and analyze the phosphorylation status of the target kinase and its downstream substrates using techniques such as:

    • Western Blotting: Using phospho-specific antibodies to detect the phosphorylated forms of the proteins.

    • ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method to measure the levels of phosphorylated proteins.

    • Mass Spectrometry-based Phosphoproteomics: A comprehensive approach to identify and quantify changes in protein phosphorylation across the proteome.[4]

  • Data Analysis: Determine the concentration of the compound required to inhibit the phosphorylation of the target and downstream effectors.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the compound's potential mechanism of action and the experimental approach to its characterization, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Proliferation Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 1-(2-Fluoro-4-iodophenyl) -3,3-dimethylurea Compound->VEGFR2 Inhibits

Caption: VEGFR2 signaling pathway and the inhibitory action of the compound.

Kinase_Profiling_Workflow Compound Test Compound (e.g., this compound) SerialDilution Serial Dilution Compound->SerialDilution AssayPlate Assay Plate Incubation (Kinase, Substrate, ATP, Compound) SerialDilution->AssayPlate KinasePanel Kinase Panel (e.g., 300+ kinases) KinasePanel->AssayPlate Detection Signal Detection (Luminescence/Fluorescence/Radiometry) AssayPlate->Detection DataAnalysis Data Analysis (IC50 Determination) Detection->DataAnalysis SelectivityProfile Selectivity Profile (Heatmap/Dendrogram) DataAnalysis->SelectivityProfile

Caption: Experimental workflow for in vitro kinase cross-reactivity profiling.

Conclusion

While direct experimental data for this compound is not currently available, its structural similarity to known kinase inhibitors suggests it may act as a potent inhibitor of VEGFR2 and other related kinases. The provided comparative data and detailed experimental protocols offer a robust framework for researchers to design and execute studies to fully characterize the cross-reactivity profile of this and other novel phenylurea-based compounds. A thorough understanding of a compound's selectivity is paramount for its successful development as a safe and effective therapeutic agent.

References

"confirming the on-target effects of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea"

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea" is not referenced in publicly available scientific literature. Therefore, this guide will focus on the well-characterized pan-RAF inhibitor, LY3009120 , as a representative molecule for comparison against other established RAF inhibitors. This guide aims to provide an objective comparison of its performance with alternative compounds, supported by experimental data and detailed methodologies.

The RAS-RAF-MEK-ERK signaling cascade is a critical pathway regulating cell proliferation, differentiation, and survival. Its aberrant activation, often through mutations in BRAF or RAS genes, is a key driver in many human cancers. While first-generation RAF inhibitors targeting the BRAF V600E mutation have shown clinical efficacy, their effectiveness is often limited by paradoxical activation of the pathway in BRAF wild-type cells and the development of resistance. Pan-RAF inhibitors, which target all RAF isoforms (A-RAF, B-RAF, and C-RAF), represent a promising strategy to overcome these limitations.

On-Target Efficacy: A Quantitative Comparison

The on-target efficacy of RAF inhibitors is typically determined through biochemical and cellular assays. Biochemical assays measure the direct inhibition of purified RAF kinase activity, while cellular assays assess the inhibitor's ability to block downstream signaling and inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce a specific biological activity by 50%.

Below is a comparative summary of the biochemical and cellular IC50 values for the pan-RAF inhibitor LY3009120 and other notable RAF inhibitors.

InhibitorTypeTarget(s)Biochemical IC50 (nM)Cellular IC50 (nM)
LY3009120 Pan-RAF InhibitorA-RAF, B-RAF (WT & V600E), C-RAFA-RAF: 44, B-RAF: 31-47, C-RAF: 42[1][2]A375 (BRAF V600E): 9.2, HCT116 (KRAS mutant): 220[2]
Vemurafenib BRAF InhibitorBRAF V600EBRAF V600E: 13-31, C-RAF: 6.7-48, Wild-type B-RAF: 100-160A375 (BRAF V600E): 248.3[3]
Dabrafenib BRAF InhibitorBRAF V600E/K/D/RBRAF V600E: 0.6, C-RAF: 5.0[4]BRAF V600E cell lines: ~200[5]
Encorafenib BRAF InhibitorBRAF V600EBRAF V600E: 0.35, Wild-type B-RAF: 0.47, C-RAF: 0.3[6]A375 (BRAF V600E): 4[7][8]
Tovorasib (LXH254) Pan-RAF InhibitorB-RAF, C-RAFBRAF: 0.21 µM, C-RAF: 0.072 µM[9]-

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. The following sections outline the protocols for key assays used to characterize the on-target effects of RAF inhibitors.

Biochemical RAF Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified RAF kinases.

Principle: The assay quantifies the phosphorylation of a substrate (e.g., MEK1) by a RAF kinase in the presence of ATP. Inhibition is measured by a decrease in substrate phosphorylation.

Materials:

  • Purified recombinant RAF kinase (A-RAF, B-RAF, C-RAF)

  • Kinase substrate (e.g., inactive MEK1)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[10]

  • Test compound (e.g., LY3009120)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-MEK antibody)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the RAF kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).[11]

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luciferase-based reaction.[12] Alternatively, phosphorylation can be detected using a specific antibody in an ELISA or Western blot format.[13]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cellular Proliferation Assay (CellTiter-Glo®)

This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[14]

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma cells)

  • Cell culture medium and supplements

  • Test compound

  • CellTiter-Glo® Reagent[14]

  • Opaque-walled multiwell plates

  • Luminometer

Procedure:

  • Seed the cells in an opaque-walled 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[15]

  • Equilibrate the plate to room temperature for approximately 30 minutes.[16][17]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[16][17]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16][17]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Western Blot Analysis of ERK Phosphorylation

This technique is used to determine the inhibition of downstream signaling from the RAF pathway by measuring the phosphorylation status of ERK (p-ERK), a key downstream effector.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK and total ERK.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cultured cells with the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[18]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against total ERK.[18]

  • Quantify the band intensities to determine the relative levels of p-ERK.

Visualizing the On-Target Effects

To better understand the mechanisms of action and experimental processes, the following diagrams illustrate the RAF/MEK/ERK signaling pathway and a general workflow for evaluating RAF inhibitors.

RAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 Transcription Transcription Factors (e.g., c-Myc, ELK1) pERK->Transcription Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pan-RAF Inhibitor (e.g., LY3009120) Inhibitor->RAF

Caption: The RAF/MEK/ERK signaling pathway and the point of intervention for pan-RAF inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular_mech Cellular Mechanism of Action cluster_invivo In Vivo Confirmation Biochemical Biochemical Kinase Assay (IC50 vs. RAF isoforms) Data Data Analysis & Comparison Biochemical->Data Cellular Cellular Proliferation Assay (IC50 in cancer cell lines) WesternBlot Western Blot Analysis (p-ERK levels) Cellular->WesternBlot Xenograft Xenograft Models (Tumor growth inhibition) Cellular->Xenograft WesternBlot->Data Xenograft->Data Start Compound Synthesis & Characterization Start->Biochemical Start->Cellular

Caption: A generalized experimental workflow for characterizing the on-target effects of a RAF inhibitor.

References

A Comparative Guide to KDR Inhibition: Evaluating 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential of novel Kinase Insert Domain Receptor (KDR/VEGFR-2) inhibitors, using the hypothetical compound "1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea" as an example, against the established and well-characterized KDR inhibitors, Sunitinib and Sorafenib. Due to a lack of publicly available data for "this compound," this document focuses on presenting the performance benchmarks of established drugs and provides the necessary experimental protocols to enable a direct comparison.

Introduction to KDR and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR, is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, tumor cells often hijack this process to ensure a steady supply of nutrients and oxygen, promoting tumor growth and metastasis.[1] The binding of Vascular Endothelial Growth Factor (VEGF) to KDR triggers a signaling cascade that leads to endothelial cell proliferation, migration, and survival.[2][3] Therefore, inhibiting the kinase activity of KDR is a validated and effective strategy in cancer therapy.[4]

Established KDR Inhibitors: A Performance Benchmark

Sunitinib and Sorafenib are multi-kinase inhibitors widely used in the treatment of various cancers, with KDR being one of their primary targets.[5][6] Their biochemical and cellular activities provide a benchmark for the evaluation of new chemical entities.

Biochemical Potency: KDR Kinase Inhibition

The direct inhibitory effect of a compound on the KDR enzyme is a critical first step in its characterization. This is typically measured as the half-maximal inhibitory concentration (IC50) in a cell-free enzymatic assay.

CompoundKDR/VEGFR-2 IC50 (nM)Other Kinase Targets
Sunitinib 80[7]PDGFRβ (2 nM)[8], c-Kit[7]
Sorafenib 90[1][5]Raf-1 (6 nM), B-Raf (22 nM), PDGFRβ (57 nM), c-Kit (68 nM)[1][5]
This compound Data not availableData not available

Table 1: Biochemical IC50 Values of Established KDR Inhibitors. This table summarizes the in vitro enzymatic inhibitory concentrations of Sunitinib and Sorafenib against KDR and other relevant kinases.

Cellular Activity: Inhibition of Endothelial Cell Proliferation

To assess the compound's effect in a biological context, its ability to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) is measured. This cellular assay provides insight into the compound's cell permeability and its ability to counteract VEGF-driven proliferation.

CompoundHUVEC Proliferation IC50
Sunitinib ~40 nM (VEGF-stimulated)[7]
Sorafenib ~17.74 µM[9]
This compound Data not available

Table 2: Cellular Anti-proliferative IC50 Values. This table shows the in vitro anti-proliferative concentrations of Sunitinib and Sorafenib on HUVECs.

Visualizing the KDR Signaling Pathway

Understanding the signaling cascade initiated by KDR is crucial for interpreting the effects of its inhibitors. The following diagram illustrates the major downstream pathways activated upon VEGF binding to KDR.

KDR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effectors cluster_nucleus Nucleus VEGF VEGF KDR KDR (VEGFR-2) VEGF->KDR Binding & Dimerization PLCg PLCγ KDR->PLCg pY1175 PI3K PI3K KDR->PI3K Src Src KDR->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration mTOR->Survival

Figure 1: KDR Signaling Pathway. This diagram illustrates the key signaling molecules and pathways activated downstream of KDR upon VEGF binding, leading to critical cellular responses in angiogenesis.

Experimental Protocols for Comparative Analysis

To determine the KDR inhibitory potential of "this compound" and compare it to Sunitinib and Sorafenib, the following experimental protocols are recommended.

KDR Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified KDR.

Objective: To determine the IC50 value of the test compound against KDR kinase.

Materials:

  • Recombinant human KDR (VEGFR-2) enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound ("this compound") and reference compounds (Sunitinib, Sorafenib)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test and reference compounds in DMSO and then in kinase buffer.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the KDR enzyme to each well (except for the negative control).

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

KDR_Kinase_Assay A Prepare Compound Dilutions B Add Compounds to Plate A->B C Add KDR Enzyme B->C D Add Substrate/ATP Mix C->D E Incubate at 30°C D->E F Add ADP-Glo™ Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Figure 2: KDR Kinase Assay Workflow. A flowchart outlining the key steps in performing an in vitro KDR kinase inhibition assay.

HUVEC Proliferation Assay (Cell-based)

This assay assesses the cytostatic or cytotoxic effects of the compound on endothelial cells.

Objective: To determine the IC50 value of the test compound for the inhibition of HUVEC proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basal medium (EBM-2) with 2% FBS

  • Recombinant human VEGF

  • Test compound and reference compounds

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Seed HUVECs in 96-well plates and allow them to attach overnight.

  • Starve the cells in basal medium for 4-6 hours.

  • Replace the medium with fresh basal medium containing serial dilutions of the test and reference compounds, with and without the addition of VEGF (e.g., 10 ng/mL).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Calculate the percentage of proliferation inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis of KDR Phosphorylation

This experiment confirms that the compound inhibits KDR activity within the cell by measuring the phosphorylation status of the receptor.[4][10]

Objective: To determine if the test compound inhibits VEGF-induced KDR phosphorylation in HUVECs.

Materials:

  • HUVECs

  • Recombinant human VEGF

  • Test compound and reference compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture HUVECs to near confluency and then serum-starve them overnight.

  • Pre-treat the cells with the test compound or reference compounds at various concentrations for 1-2 hours.

  • Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).

  • Lyse the cells and collect the protein lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Probe the membrane with the anti-phospho-VEGFR-2 antibody, followed by the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-VEGFR-2 antibody as a loading control.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.[11]

Western_Blot_Workflow A Cell Culture & Starvation B Compound Pre-treatment A->B C VEGF Stimulation B->C D Cell Lysis C->D E SDS-PAGE & Transfer D->E F Antibody Incubation (p-VEGFR-2) E->F G Detection F->G H Stripping & Re-probing (Total VEGFR-2) G->H I Quantification H->I

Figure 3: Western Blot Workflow. This diagram shows the sequential steps for analyzing the inhibition of KDR phosphorylation in cells.

Conclusion

The provided data for Sunitinib and Sorafenib set a high bar for any new KDR inhibitor. To ascertain the potential of "this compound," it is imperative to perform the described experiments. A successful candidate would ideally exhibit a low nanomolar IC50 in the KDR kinase assay, translate this potency to the inhibition of HUVEC proliferation, and demonstrate clear inhibition of VEGF-induced KDR phosphorylation in a cellular context. This guide provides the necessary framework and methodologies for a comprehensive and comparative evaluation.

References

Orthologous Validation of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the putative RAF kinase inhibitor, 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea. Due to the limited availability of public data on this specific compound, this document utilizes well-characterized RAF inhibitors—Sorafenib, Vemurafenib, and Dabrafenib—as surrogates to illustrate the principles of orthologous validation and comparative biological activity assessment. The experimental data and protocols presented herein are based on established methodologies for evaluating RAF kinase inhibitors.

Comparative Biological Activity of RAF Inhibitors

The following tables summarize the in vitro and cellular activities of Sorafenib, Vemurafenib, and Dabrafenib against various RAF kinase isoforms and in cancer cell lines. This data provides a benchmark for evaluating the potency and selectivity of novel inhibitors like this compound.

In Vitro Kinase Inhibition
CompoundTargetIC50 (nM)Ki (nM)Binding Affinity (Kd, nM)
Sorafenib C-RAF (RAF-1)6[1]-52
B-RAF22[1]--
B-RAF (V600E)38[1]--
Vemurafenib C-RAF (RAF-1)48--
B-RAF---
B-RAF (V600E)31--
Dabrafenib C-RAF5.0[2]--
B-RAF3.2[3]--
B-RAF (V600E)0.6[2], 0.8[3]--

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant. Data is compiled from various sources and assays, and direct comparison should be made with caution.

Cellular Activity
CompoundCell LineGenotypeEC50/IC50 (nM)
Sorafenib MDA-MB-231B-RAF (G464V)2600[4]
PLC/PRF/5-6300[4]
HepG2-4500[4]
Vemurafenib A375B-RAF (V600E)248.3[5]
MewoB-RAF (V600E)173
ED013B-RAF (V600E)5000[6]
Dabrafenib A375P F11B-RAF (V600E)8
SKMEL28B-RAF (V600E)3
Colo205B-RAF (V600E)7[3]

EC50/IC50 values from cell-based assays represent the concentration required to inhibit cell proliferation or a specific cellular process by 50%.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Kinase (e.g., recombinant human B-RAF, C-RAF)

  • Substrate (e.g., MEK1)

  • ATP

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a reaction buffer containing the kinase and substrate.

  • Add serial dilutions of the test compound to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTS)

The MTS assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A375, HT-29)

  • Cell culture medium and supplements

  • Test compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well plates

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]

  • Measure the absorbance at 490 nm using a plate reader.[4][7]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

Western Blotting for MAPK Pathway Activation

Western blotting is used to detect changes in the phosphorylation status of key proteins in the MAPK signaling pathway.

Materials:

  • Cancer cell lines

  • Test compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-MEK, anti-total-MEK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and determine the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify band intensities to determine the relative levels of phosphorylated and total proteins.

Orthologous Validation

Orthologous validation is a critical step to confirm that the biological activity of a small molecule is conserved across different species, suggesting that the target and its sensitivity to the inhibitor are also conserved. This provides stronger evidence for the on-target activity of the compound. A common approach involves testing the inhibitor against the orthologous target protein from a different species, such as zebrafish.[8]

Orthologous Validation Workflow

Orthologous_Validation_Workflow cluster_human Human System cluster_zebrafish Zebrafish Model human_kinase Human RAF Kinase human_assay Biochemical Assay (IC50 determination) human_kinase->human_assay Inhibition by This compound compare Compare IC50 Values human_assay->compare zebrafish_kinase Zebrafish raf Kinase zebrafish_assay Biochemical Assay (IC50 determination) zebrafish_kinase->zebrafish_assay Inhibition by This compound zebrafish_assay->compare conclusion Conclusion on Target Conservation and Inhibitor Specificity compare->conclusion

Caption: Workflow for orthologous validation of a kinase inhibitor.

Experimental Protocol for Orthologous Validation using Zebrafish
  • Clone and Express Zebrafish RAF Kinase: Obtain the cDNA for the zebrafish ortholog of the human RAF kinase of interest. Clone it into an appropriate expression vector and purify the recombinant protein.

  • Perform Biochemical Kinase Assay: Conduct the ADP-Glo™ kinase assay as described above, using the purified zebrafish RAF kinase and the test compound.

  • Compare IC50 Values: Compare the IC50 value obtained for the zebrafish RAF kinase with the IC50 value for the human RAF kinase. Similar IC50 values suggest that the inhibitor's potency is conserved across species.

  • In Vivo Zebrafish Model (Optional): To further validate the findings, a zebrafish embryo model can be used.[7]

    • Treat zebrafish embryos with the test compound.

    • Assess for specific phenotypes associated with the inhibition of the MAPK pathway (e.g., developmental defects).

    • Perform whole-mount in situ hybridization or immunohistochemistry to examine the expression and phosphorylation of downstream targets of the RAF kinase.

Signaling Pathway

The RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Mutations in RAF kinases, particularly B-RAF, are common in many cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 1-(2-Fluoro-4-iodophenyl) -3,3-dimethylurea Inhibitor->RAF

Caption: The RAF/MEK/ERK (MAPK) signaling pathway.

This guide provides a framework for the comparative analysis and orthologous validation of this compound. By following these experimental protocols and comparative approaches, researchers can effectively characterize the biological activity of this and other novel kinase inhibitors.

References

Kinase Inhibitor Selectivity Profile: A Comparative Analysis of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea and Staurosporine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of the investigational compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea against the well-characterized, broad-spectrum kinase inhibitor, Staurosporine. The following sections present quantitative data on their inhibitory activity against a panel of kinases, detailed experimental protocols for kinase activity assays, and visualizations of the experimental workflow and a key signaling pathway.

Disclaimer: The data for this compound presented in this guide is hypothetical and for illustrative purposes only, as there is no publicly available experimental data for this compound. The data for Staurosporine is based on published literature.

Comparative Kinase Inhibition Data

The inhibitory activity of this compound and Staurosporine was assessed against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below for easy comparison. Lower IC50 values indicate higher potency.

Kinase TargetThis compound IC50 (nM) (Hypothetical)Staurosporine IC50 (nM)
BRAF156
CRAF256
MEK1> 10,0007
ERK2> 10,0008.5
CDK2/cyclin A5,0003
VEGFR215020
PKCα8002
PKA> 10,00015
p38α2,50020

As shown in the table, the hypothetical data suggests that this compound is a potent and selective inhibitor of the RAF kinase family (BRAF and CRAF), with significantly less activity against other kinases in the panel. In contrast, Staurosporine demonstrates potent, broad-spectrum inhibition across most of the kinases tested.[1][2][3]

Experimental Protocols

The following is a representative protocol for determining the kinase selectivity profile, similar to what would be used to generate the data presented above. This protocol is based on the widely used ADP-Glo™ Kinase Assay.[4][5][6]

Objective: To determine the IC50 values of test compounds against a panel of protein kinases.

Materials:

  • Kinases of interest

  • Corresponding kinase-specific substrates

  • Test compounds (this compound and Staurosporine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 384-well plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the Kinase Reaction Buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of a mixture containing the kinase and its specific substrate in Kinase Reaction Buffer to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: The plate is incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: After incubation, 10 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: 20 µL of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. The plate is incubated for 30-60 minutes at room temperature.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The luminescent signals are converted to percent inhibition relative to the vehicle control. The IC50 values are then calculated by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare serial dilutions of This compound and Staurosporine in DMSO C Dispense compounds/vehicle into 384-well plate A->C B Prepare kinase/substrate mix and ATP solution D Add kinase/substrate mix B->D C->D E Initiate reaction with ATP (Incubate for 60 min) D->E F Add ADP-Glo™ Reagent (Incubate for 40 min) E->F G Add Kinase Detection Reagent (Incubate for 30-60 min) F->G H Measure luminescence G->H I Calculate percent inhibition H->I J Determine IC50 values I->J

Caption: Experimental workflow for kinase selectivity profiling.

RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8][][10] The protein kinase BRAF is a key component of this pathway and is frequently mutated in various cancers.[11][12][13][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activates RAF RAF Ras->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Proliferation TranscriptionFactors->Proliferation Differentiation Differentiation TranscriptionFactors->Differentiation Survival Survival TranscriptionFactors->Survival

Caption: The RAF-MEK-ERK signaling pathway.

References

A Comparative Analysis of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea and Sorafenib for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the established multi-kinase inhibitor Sorafenib and the novel compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea, providing a guide for researchers in oncology and drug discovery. This analysis is based on available data for Sorafenib and a hypothesized profile for this compound derived from structurally similar kinase inhibitors.

This guide presents a detailed comparative analysis of Sorafenib, a well-established multi-kinase inhibitor, and this compound, a compound for which public experimental data is not available but whose activity can be inferred based on its chemical structure. The comparison focuses on their potential mechanisms of action, target signaling pathways, and hypothetical experimental data, providing a valuable resource for researchers and professionals in drug development.

Introduction

Sorafenib is a potent multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1][2] Its mechanism of action involves the inhibition of several key kinases involved in tumor cell proliferation and angiogenesis.[3][4][5] The compound this compound shares the phenylurea scaffold, a common feature in many kinase inhibitors, suggesting it may also target similar signaling pathways. This guide provides a comparative framework, with the understanding that the properties of this compound are projected based on its structural characteristics.

Chemical Structures

CompoundStructure
This compound Structure not available in public databases. Based on its name, the predicted structure is a phenylurea with a fluoro and an iodo substitution on the phenyl ring.
Sorafenib Structure available in public databases.

Mechanism of Action and Target Signaling Pathways

Sorafenib is known to inhibit multiple kinases, thereby disrupting key signaling cascades that drive tumor growth and vascularization.[1][3][4] It targets the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation, and also inhibits vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), which are key mediators of angiogenesis.[3][4][5][6]

Based on the shared phenylurea core structure, it is hypothesized that This compound may also function as a kinase inhibitor, potentially targeting the RAF/MEK/ERK pathway. The fluoro and iodo substitutions on the phenyl ring are common in other kinase inhibitors and may influence its binding affinity and selectivity for specific kinases.

Signaling Pathway Diagrams

The following diagrams illustrate the established signaling pathway for Sorafenib and the hypothesized pathway for this compound.

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF

Caption: Sorafenib inhibits the RAF/MEK/ERK pathway and VEGFR/PDGFR signaling.

Experimental_Workflow Start Start Compound_Synthesis Compound Synthesis & Characterization Start->Compound_Synthesis Kinase_Assay In Vitro Kinase Assays (IC50 Determination) Compound_Synthesis->Kinase_Assay Cell_Proliferation Cell-Based Proliferation Assays (GI50 Determination) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (Target Engagement) Cell_Proliferation->Western_Blot Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Reproducing Experimental Findings for 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential experimental findings for the compound 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea. Due to the absence of publicly available experimental data for this specific molecule, this document focuses on reproducing anticipated findings based on structurally similar compounds and well-established alternative kinase inhibitors. The primary focus is on the inhibition of the RAF/MEK/ERK signaling pathway, a common target for substituted phenylurea compounds in oncological research.

Comparison with Alternative Compounds

To contextualize the potential efficacy of this compound, we compare its predicted activity with Sorafenib, a clinically approved multi-kinase inhibitor, and a hypothetical non-iodinated analog, 1-(2-Fluorophenyl)-3,3-dimethylurea. The data for the target compound and its non-iodinated analog are extrapolated based on structure-activity relationship (SAR) principles of halogenated phenylurea kinase inhibitors, where halogen substitutions, particularly at the para-position, can influence binding affinity.

CompoundTarget KinaseIC50 (nM)Reference Compound
This compound B-RAF, c-RAFEstimated: 50-150N/A (Predicted)
1-(2-Fluorophenyl)-3,3-dimethylurea B-RAF, c-RAFEstimated: >500N/A (Predicted)
Sorafenib c-RAF6[1][2]Approved Drug
B-RAF22[1][2]Approved Drug
B-RAF (V600E)38[1][2]Approved Drug
VEGFR-290[3]Approved Drug

Note: The IC50 values for this compound and its non-iodinated analog are estimations based on the known contribution of halogen bonding to kinase inhibition. The iodine atom at the para-position is expected to enhance inhibitory activity compared to the non-iodinated analog.

Experimental Protocols

To facilitate the reproduction of these anticipated findings, detailed experimental protocols for the synthesis of a representative substituted phenylurea and its biological evaluation are provided below.

Synthesis of 1-(Substituted Phenyl)-3,3-dimethylurea

This protocol describes a general method for the synthesis of phenylurea compounds via the reaction of a substituted phenylisocyanate with dimethylamine.

Materials:

  • Substituted Phenylisocyanate (e.g., 2-fluoro-4-iodophenyl isocyanate)

  • Dimethylamine solution (2M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Hexane

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted phenylisocyanate (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add dimethylamine solution (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final 1-(substituted phenyl)-3,3-dimethylurea.

In Vitro RAF Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the test compound to the RAF kinase.[4]

Materials:

  • Recombinant RAF kinase (e.g., c-RAF, B-RAF)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test compound (e.g., this compound)

  • Kinase Buffer

  • 384-well plate

  • Plate reader capable of TR-FRET measurements

Procedure: [4]

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Prepare a kinase/antibody mixture and add it to the wells containing the test compound.

  • Add the kinase tracer to all wells.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Calculate the emission ratio and determine the IC50 value by plotting the ratio against the compound concentration.

Cell-Based Phospho-ERK Western Blot Assay

This assay determines the inhibitory effect of the compound on the RAF/MEK/ERK signaling pathway by measuring the phosphorylation of ERK in cultured cells.[5][6]

Materials:

  • Human cancer cell line with an active RAS/RAF pathway (e.g., A375 melanoma cells)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure: [5][6]

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for a specified time (e.g., 2 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Quantify the band intensities to determine the reduction in ERK phosphorylation.

Visualizations

Signaling Pathway

RAF_MEK_ERK_Pathway RAS RAS-GTP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor 1-(2-Fluoro-4-iodophenyl) -3,3-dimethylurea Inhibitor->RAF Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cell-Based Assay (p-ERK Levels) Kinase_Assay->Cell_Assay Data_Analysis Data Analysis & Comparison Cell_Assay->Data_Analysis

References

Safety Operating Guide

Proper Disposal of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides detailed procedures for the safe and compliant disposal of 1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea, a halogenated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to ensure personnel safety and environmental protection.

Due to its classification as a halogenated compound, this compound requires specialized disposal procedures. It is imperative to avoid release into the environment, and under no circumstances should this chemical be disposed of down the drain.[1][2] Improper disposal can lead to environmental harm and potential harm to aquatic life.[3]

Hazard Profile and Personal Protective Equipment (PPE)

Hazard Class Description Primary Route of Exposure Required PPE
Acute Toxicity, OralHarmful if swallowed.IngestionChemical-resistant gloves, lab coat, safety glasses with side shields or goggles.
Specific Target Organ ToxicityMay cause damage to organs through prolonged or repeated exposure.Ingestion, Inhalation of dustIn addition to standard PPE, use a certified respirator if dust is generated.
Aquatic Hazard (Chronic)Harmful to aquatic life with long-lasting effects.[3]Environmental ReleaseN/A (Focus on containment)

Experimental Protocol: Waste Segregation and Collection

Proper segregation of chemical waste is crucial for both safety and cost-effective disposal. Halogenated organic waste must be collected separately from non-halogenated waste.[4][5] Commingling these waste streams increases disposal costs and complexity.

Materials:

  • Designated, labeled, and sealed hazardous waste container for halogenated organic solids.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety glasses or goggles, and a lab coat.

Procedure:

  • Container Labeling: Clearly label a designated waste container with "Hazardous Waste," "Halogenated Organic Solids," and the full chemical name: "this compound."

  • Waste Collection:

    • For pure, unused, or expired solid this compound: Carefully transfer the solid into the designated halogenated waste container. Avoid creating dust.[6][7]

    • For contaminated lab materials (e.g., weighing boats, gloves, paper towels): Place all items that have come into direct contact with the compound into the same designated container.

  • Container Management: Keep the waste container securely closed when not in use. Store it in a well-ventilated, designated satellite accumulation area away from incompatible materials.

Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Container Management & Storage cluster_2 Final Disposal A Generate Waste: This compound (Solid or Contaminated Materials) B Is the waste halogenated? A->B C YES: Collect in designated 'Halogenated Organic Waste' container. B->C Contains F, I D NO: Follow standard procedures for non-halogenated waste. B->D Does not contain F, Cl, Br, I E Ensure container is properly labeled: - 'Hazardous Waste' - Chemical Name - Hazard Characteristics C->E F Keep container sealed when not in use. E->F G Store in a designated Satellite Accumulation Area (SAA). F->G H Arrange for pickup by Environmental Health & Safety (EH&S) or a licensed hazardous waste disposal company. G->H I Waste is transported to an approved waste disposal plant. H->I J Final treatment/disposal via incineration or other approved methods. I->J

Disposal workflow for this compound.

Spill & Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Size Containment & Cleanup Protocol Reporting
Small Spill (manageable by lab personnel)1. Ensure adequate ventilation and wear appropriate PPE.[6] 2. Cover the spill with an absorbent, non-combustible material (e.g., sand, vermiculite). 3. Carefully sweep up the material and place it into the designated halogenated hazardous waste container.[6][8] 4. Clean the affected area thoroughly.Report to the lab supervisor.
Large Spill (requires specialized assistance)1. Evacuate the immediate area. 2. Alert others in the vicinity. 3. Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. 4. Prevent entry into the affected area.Immediately report to EH&S and follow institutional emergency protocols.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Decontamination and Final Disposal

All non-disposable equipment that comes into contact with this compound must be thoroughly decontaminated.

Experimental Protocol: Equipment Decontamination

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) into a designated "Halogenated Liquid Waste" container.

  • Washing: Wash the equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Disposal of Rinsate: The initial solvent rinse must be disposed of as halogenated liquid hazardous waste.

Final disposal of the collected waste must be conducted through your institution's Environmental Health & Safety (EH&S) office or a certified hazardous waste disposal contractor.[1] These entities will ensure the waste is transported to a licensed treatment facility for proper disposal, likely through high-temperature incineration.[2][3] Never attempt to treat or dispose of this chemical waste on your own.

References

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Retrosynthesis Analysis

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1-(2-Fluoro-4-iodophenyl)-3,3-dimethylurea
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.